4-Morpholineacetyl chloride
Description
BenchChem offers high-quality 4-Morpholineacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Morpholineacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylacetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEUGEIBSOWNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 4-Morpholineacetyl Chloride
Chemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
4-Morpholineacetyl chloride (specifically as its hydrochloride salt, 4-Morpholin-4-ylacetyl chloride hydrochloride ) is a critical acylating agent used in medicinal chemistry to introduce the morpholine moiety into drug scaffolds. This moiety is highly valued for its ability to enhance the aqueous solubility and metabolic stability of lipophilic drug candidates.
CRITICAL DISAMBIGUATION WARNING: Researchers frequently confuse this compound with its structural isomer, 4-(Chloroacetyl)morpholine (CAS 1440-61-5).
-
Target Compound (Acyl Chloride): Morpholine-CH2-COCl (Reactive acylating agent).
-
Isomer (Chloroacetamide): Morpholine-CO-CH2Cl (Alkylating agent).
-
Impact: Using the wrong isomer will result in complete reaction failure (alkylation vs. acylation). This guide focuses exclusively on the acyl chloride.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Due to the nucleophilic nature of the morpholine nitrogen, the free base of this acid chloride is unstable (prone to self-polymerization). It is almost exclusively manufactured, stored, and used as the hydrochloride salt .
Table 1: Chemical Specifications
| Property | Data |
| Chemical Name | 4-Morpholineacetyl chloride hydrochloride |
| IUPAC Name | 2-Morpholin-4-ylacetyl chloride hydrochloride |
| CAS Number | 167982-24-3 (HCl salt); Note: Free base is transient |
| Molecular Formula | C₆H₁₀ClNO₂[1] · HCl |
| Molecular Weight | 200.06 g/mol (Salt); 163.60 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Soluble in DCM, DMF, DMSO; Reacts violently with water/alcohols |
| Storage | -20°C, under Argon/Nitrogen (Strictly Anhydrous) |
Synthesis & Manufacturing Workflow
The synthesis of 4-Morpholineacetyl chloride requires a stepwise approach to ensure the amine is protonated before the acid chloride is formed, preventing self-condensation.
Synthesis Pathway[11]
-
Alkylation: Morpholine reacts with ethyl bromoacetate (or chloroacetate) to form ethyl 4-morpholineacetate.
-
Hydrolysis: Acidic hydrolysis converts the ester to 4-Morpholineacetic acid hydrochloride (CAS 3235-69-6).
-
Chlorination: The acid salt is treated with thionyl chloride (
) or oxalyl chloride to generate the acyl chloride.
Figure 1: Synthetic route from morpholine to 4-morpholineacetyl chloride hydrochloride.
Reactivity & Mechanistic Insights
Nucleophilic Acyl Substitution
The primary utility of this compound is to react with nucleophiles (amines, alcohols) to form amides and esters. The reaction proceeds via a tetrahedral intermediate .
Mechanism Description:
-
Activation: The carbonyl carbon is highly electrophilic due to the electron-withdrawing chlorine.
-
Attack: A nucleophile (e.g., a primary amine
) attacks the carbonyl carbon. -
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (
) as a leaving group. -
Scavenging: An external base (e.g., Triethylamine, DIPEA) is required to neutralize the HCl generated and the HCl bound to the morpholine ring, liberating the free base product.
Figure 2: Mechanism of amide coupling using 4-morpholineacetyl chloride.
Stability Challenges (Self-Reactivity)
-
The Problem: If the salt is neutralized before the reaction with the target nucleophile, the free morpholine amine of one molecule can attack the acyl chloride of another.
-
The Result: Formation of diketopiperazine dimers or oligomers.
-
The Solution: Always add the base slowly and in the presence of the target nucleophile, or keep the system acidic until the coupling is imminent.
Experimental Protocol: Amide Coupling
Objective: Synthesis of a morpholine-acetylated drug intermediate.
Materials:
-
4-Morpholineacetyl chloride HCl (1.2 equiv)
-
Target Amine (1.0 equiv)
-
Dichloromethane (DCM) or DMF (Anhydrous)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the Target Amine in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition 1 (Base): Add DIPEA (2.0 equiv) to the amine solution.
-
Addition 2 (Acyl Chloride): Add 4-Morpholineacetyl chloride HCl portion-wise as a solid (or suspended in DCM) over 10 minutes. Note: The extra equivalents of base are needed to neutralize the HCl salt of the reagent.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated
. Extract with DCM. The product will be in the organic layer.[2]
Pharmaceutical Applications
The morpholineacetyl moiety is a "privileged structure" in drug discovery, often used to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Solubility Enhancement
The morpholine nitrogen has a pKa of approx. 8.3. At physiological pH, a significant portion is protonated, drastically increasing water solubility compared to a phenyl or alkyl analog.
Therapeutic Classes
-
Kinase Inhibitors: Used to solubilize hinge-binding motifs.
-
Proteasome Inhibitors: 4-Morpholineacetic acid is a key intermediate in the synthesis of Carfilzomib (Kyprolis), used for multiple myeloma.[3] The acyl chloride is the activated form used to attach the "cap" to the peptide backbone.
-
Local Anesthetics: Morpholine derivatives often show reduced CNS toxicity compared to their piperidine counterparts.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Corrosion | Category 1B (Causes severe burns) | Wear nitrile gloves, lab coat, and face shield. |
| Eye Damage | Category 1 (Irreversible damage) | Use chemical splash goggles. Safety shower must be accessible. |
| Respiratory | Corrosive to respiratory tract | Handle only in a fume hood. Generates HCl gas upon hydrolysis. |
| Reactivity | Water Reactive | Store in a desiccator. Do not use glass stoppers (HCl pressure buildup). |
References
-
Synthesis of 4-Morpholineacetic acid (Precursor)
- Source: ChemicalBook & PubChem D
-
Link:
-
Carfilzomib Synthesis (Application)
- Context: Use of morpholineacetyl moiety in API synthesis.
-
Link:
-
General Acyl Chloride Reactivity
- Source: ChemGuide - Acyl Chlorides and Amines.
-
Link:
-
Safety Data (SDS)
- Source: Fisher Scientific / TCI Chemicals.
-
Link:(Note: General reference for class; specific salt SDS available from supplier upon purchase).
-
Isomer Disambiguation (Chloroacetamide)
- Source: 4-(Chloroacetyl)morpholine Properties.
-
Link:
Sources
4-Morpholineacetyl chloride reactivity with nucleophiles
[1]
Part 1: Molecular Architecture & Reactivity
4-Morpholineacetyl chloride represents a class of "Amino Acid Chlorides."[1] Its reactivity is defined by two competing centers: the highly electrophilic acyl chloride and the nucleophilic tertiary amine within the morpholine ring.[1]
The "Zwitterionic" Paradox
In its free base form, the morpholine nitrogen (pKa
-
Solution: The reagent must be maintained as the Hydrochloride Salt . Protonation of the morpholine nitrogen (
) deactivates its nucleophilicity, preventing self-reaction while preserving the electrophilicity of the acyl chloride ( ).[1]
Electronic Effects
-
Inductive Effect: The cationic ammonium group (
) exerts a strong electron-withdrawing inductive effect (-I) through the methylene bridge.[1] This destabilizes the carbonyl carbon, making it more electrophilic than typical aliphatic acid chlorides.[1] -
Solubility: The salt form is highly polar, often requiring polar aprotic solvents (DMF, DMAc, Acetonitrile) or chlorinated solvents (DCM, Chloroform) for reaction.[1]
Part 2: Mechanistic Pathways & Protocols[1]
Core Workflow: In Situ Generation & Coupling
Due to stability concerns, the "Gold Standard" protocol involves generating the acid chloride from 4-Morpholineacetic acid hydrochloride immediately prior to use.[1]
Diagram 1: Activation & Coupling Pathway
Caption: Pathway for in situ generation of 4-Morpholineacetyl chloride and subsequent nucleophilic attack.[1]
Detailed Protocol: Synthesis of Morpholine-Acetamides
Objective: Coupling 4-Morpholineacetyl chloride (generated in situ) with a primary amine (
Reagents:
-
4-Morpholineacetic acid hydrochloride (1.0 eq)[1]
-
Thionyl Chloride (
) (5.0 eq) or Oxalyl Chloride (1.2 eq + cat.[1] DMF) -
Target Amine (1.0 eq)[1]
-
Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA) (3.5 eq)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Suspend 4-Morpholineacetic acid HCl in anhydrous DCM under
atmosphere. -
Add Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.[1]
-
Stir at room temperature for 2 hours. Evolution of gas (
) indicates conversion.[1] -
Critical Step: Evaporate solvent and excess oxalyl chloride under reduced pressure to obtain the solid 4-Morpholineacetyl chloride HCl salt .[1] (Do not store; use immediately).
-
-
Coupling (Nucleophilic Attack):
-
Workup:
Part 3: Troubleshooting & Optimization
Common Failure Modes
| Issue | Symptom | Root Cause | Corrective Action |
| Low Yield | Recovery of starting amine | Hydrolysis of Acid Chloride | Ensure strict anhydrous conditions.[1] Use fresh |
| Polymerization | Insoluble gummy precipitate | Free-basing the Acid Chloride | Never add base to the acid chloride before the nucleophile.[1] Keep the acid chloride acidic until the moment of coupling.[1] |
| Impurity Formation | Dimer (Morpholine-Acetyl-Morpholine) | Incomplete activation | Ensure full conversion to acid chloride before adding amine.[1] |
Decision Logic for Base Selection
-
Standard Conditions: Use DIEA (Hünig's Base) .[1] It is non-nucleophilic and sterically hindered, preventing it from attacking the acid chloride.[1]
-
Sensitive Substrates: If the nucleophile is acid-sensitive, use Schotten-Baumann conditions (Biphasic DCM/aq.[1]
), though yield may be lower due to competitive hydrolysis.[1]
Diagram 2: Handling Logic Flow
Caption: Decision tree for solvent and base selection based on reagent source and substrate sensitivity.
Part 4: Safety & References
Safety Considerations
-
Corrosivity: 4-Morpholineacetyl chloride hydrolyzes to release HCl gas and 4-morpholineacetic acid.[1] It is a lachrymator and causes severe skin burns.[1]
-
Vesicant Nature: Like all nitrogen mustard precursors (though less potent), chloroethyl-morpholine derivatives can be toxic.[1] Handle in a fume hood with double gloving.[1]
References
-
Synthesis of Morpholine Derivatives: Palchykov, V. A. (2013).[1] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[1] (Comprehensive review of morpholine building blocks).
-
Acid Chloride Activation Protocols: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Standard protocols for acid chloride generation).
-
Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry. Wiley-Interscience.[1] (Mechanistic grounding for biphasic acylation).
Data Tables
Table 1: Physico-Chemical Properties (Hydrochloride Salt)
| Property | Value | Note |
|---|
| Molecular Formula |
4-Morpholineacetyl chloride safety data sheet (SDS) information
Technical Whitepaper: Handling, Reactivity, and Safety Protocols for 4-Morpholineacetyl Chloride Hydrochloride
Executive Summary
This technical guide provides an in-depth operational framework for the safe handling, storage, and synthetic application of 4-Morpholineacetyl chloride hydrochloride (CAS: 167982-24-3). Unlike its stable amide counterpart (4-(Chloroacetyl)morpholine), this compound is a highly reactive acid chloride maintained as a hydrochloride salt to prevent self-polymerization. This guide is designed for medicinal chemists and process engineers requiring precise control over acylation reactions involving the morpholine moiety.
Part 1: Chemical Identity & Molecular Architecture
Critical Disambiguation: Researchers often confuse this compound with phonetically similar reagents. Verification of the CAS number and structure prior to use is mandatory to prevent catastrophic synthetic failure.
| Compound Name | 4-Morpholineacetyl chloride HCl | 4-(Chloroacetyl)morpholine | 4-Morpholinecarbonyl chloride |
| CAS Number | 167982-24-3 | 1440-61-5 | 15159-40-7 |
| Functionality | Acid Chloride (Electrophile) | Alkyl Chloride (Electrophile) | Carbamoyl Chloride |
| Reactivity | High (Acylating Agent) | Moderate (Alkylating Agent) | Moderate (Acylating Agent) |
| Structure | Morpholine-CH₂-COCl · HCl | Cl-CH₂-CO-Morpholine | Morpholine-COCl |
| Primary Risk | Self-Polymerization (if free base) | Skin Sensitization | Moisture Sensitivity |
Physical & Chemical Properties (CAS 167982-24-3) [1][2][3]
-
Molecular Formula: C₆H₁₁Cl₂NO₂ (C₆H₁₀ClNO₂[4] · HCl)
-
Physical State: White to off-white hygroscopic crystalline solid.
-
Solubility: Soluble in anhydrous aprotic solvents (DCM, Acetonitrile). Reacts violently with water and alcohols.[6]
-
Stability: Stable only as the hydrochloride salt under inert atmosphere. The free base rapidly polymerizes via intermolecular nucleophilic attack (Morpholine N attacks COCl).
Part 2: Comprehensive Hazard Profiling
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Corrosive to Metals: Category 1.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
Mechanism of Injury: Upon contact with moisture (mucous membranes, skin, eyes), the compound undergoes rapid hydrolysis. This releases two distinct corrosive species:
-
Hydrogen Chloride (HCl) gas: Causes immediate chemical burns and pulmonary edema if inhaled.
-
4-Morpholineacetic acid: An organic acid that exacerbates tissue damage.
The "Fuming" Danger: If the container emits white fumes upon opening, the integrity of the seal has been compromised. The fumes are aerosolized hydrochloric acid formed by the reaction of the acid chloride with atmospheric humidity.
Part 3: Strategic Handling & Storage (The Self-Validating System)
To ensure experimental success and safety, the handling protocol must be treated as a closed-loop system where every step validates the absence of moisture.
Protocol: Anhydrous Handling Workflow
Figure 1: Decision logic for handling moisture-sensitive acid chloride salts.
Key Operational Rules:
-
Temperature Equilibration: Never open a cold bottle in a humid lab. Allow it to reach room temperature in a desiccator to prevent condensation on the solid.
-
Solvent Selection: Use only anhydrous solvents (DCM, THF, Acetonitrile). Avoid protic solvents (MeOH, EtOH) or nucleophilic solvents (DMF, DMSO) which may degrade the reagent or complicate workup.
-
Base Scavenger: Since the reagent is an HCl salt and generates HCl during acylation, you must use at least 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) to neutralize the salt and the byproduct.
Part 4: Reaction Engineering & Quenching
Synthetic Application: Amide Coupling
This reagent is primarily used to introduce the morpholine-acetyl motif, a common solubilizing group in drug discovery (e.g., enhancing bioavailability of lipophilic scaffolds).
Reaction Scheme: R-NH₂ + [Morph-CH₂-COCl · HCl] + 2.2 Base → R-NH-CO-CH₂-Morph + 2 Base·HCl
Figure 2: Mechanistic pathway highlighting the activation and risk of self-polymerization.
Safe Quenching Protocol
Never add water directly to the bulk solid. The heat of hydrolysis can cause the container to rupture or spray acidic material.
-
Dilution: Suspend the residual solid or reaction mixture in a large volume of inert solvent (DCM or Toluene).
-
Cooling: Place the vessel in an ice bath (0°C).
-
Neutralization: Slowly add a 10% aqueous solution of Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).
-
Note: Expect gas evolution (CO₂) if using bicarbonate.
-
-
Verification: Check pH to ensure neutrality (pH 7-8) before disposal.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Brush off loose particles first (do not wet immediately if solid). Then flush with water for 15+ minutes. |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |
| Spill (Solid) | Cover with dry sand or non-combustible material. Do not use water. Scoop into a dry container for disposal. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77210, Morpholine, 4-(2-chloroethyl)-, hydrochloride. (Note: Used for structural analogy of morpholine salts). Retrieved from [Link]
Sources
- 1. chemat.com.pl [chemat.com.pl]
- 2. chloride,hydrochloride | CAS#:15364-23-5 | Chemsrc [chemsrc.com]
- 3. 2-Morpholinoacetaldehyde hydrochloride hydrate|BLD Pharm [bldpharm.com]
- 4. CAS:167982-24-3, 2-Morpholinoacetyl chloride hydrochloride-毕得医药 [bidepharm.com]
- 5. 167982-24-3|2-Morpholinoacetyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 4-Morpholineacetyl Chloride as an Acylating Agent in Organic Synthesis
Foreword: Navigating the Frontier of Acylating Agents
In the landscape of modern organic synthesis, particularly within the realm of drug discovery and development, the demand for novel and versatile building blocks is insatiable. The morpholine moiety is a privileged scaffold, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a reactive handle to this scaffold, such as an acyl chloride, presents a powerful tool for medicinal chemists.
This technical guide provides a comprehensive overview of 4-morpholineacetyl chloride, a promising yet under-documented acylating agent. While direct literature on this specific reagent is sparse, this guide consolidates established principles of acyl chloride chemistry and morpholine-containing compounds to provide a robust framework for its synthesis, handling, and application. We will delve into the mechanistic underpinnings of its reactivity, offer field-tested protocols adapted for its use, and explore its potential in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals who seek to expand their synthetic repertoire and leverage the unique attributes of the 4-morpholineacetyl group.
The Strategic Advantage of the 4-Morpholineacetyl Moiety
The morpholine ring is a common feature in a wide array of bioactive molecules. Its incorporation can significantly influence a compound's pharmacokinetic profile. The 4-morpholineacetyl group, therefore, offers a direct and efficient means of introducing this valuable functionality.
-
Enhanced Solubility: The polar nature of the morpholine ring can improve the aqueous solubility of a parent molecule, a critical factor in drug formulation and bioavailability.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug candidate.
-
Receptor Interactions: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.
4-Morpholineacetyl chloride, as a bifunctional reagent, combines the desirable properties of the morpholine scaffold with the high reactivity of an acyl chloride, making it an attractive tool for the rapid generation of compound libraries and the synthesis of advanced intermediates.
Synthesis of 4-Morpholineacetyl Chloride: A Proposed Pathway
Step 1: Synthesis of 4-Morpholineacetic Acid
4-Morpholineacetic acid is a known compound and can be synthesized via the hydrolysis of its corresponding ethyl ester.[1]
Reaction Scheme:
Figure 1: Synthesis of 4-Morpholineacetic Acid.
Experimental Protocol: Hydrolysis of Ethyl 2-morpholinoacetate [1]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-morpholinoacetate (1.0 eq).
-
Add a 3M aqueous solution of hydrochloric acid (approximately 5-6 mL per gram of ester).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to remove water and excess HCl.
-
The resulting solid can be further purified by recrystallization, typically from an alcohol/ether solvent system, to yield 4-morpholineacetic acid hydrochloride.
Step 2: Conversion to 4-Morpholineacetyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for this purpose.
Reaction Scheme:
Figure 2: Proposed Synthesis of 4-Morpholineacetyl Chloride.
Experimental Protocol: Chlorination of 4-Morpholineacetic Acid (Representative)
-
Using Thionyl Chloride:
-
In a fume hood, suspend 4-morpholineacetic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling, carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-morpholineacetyl chloride is often used directly in the next step without further purification.
-
-
Using Oxalyl Chloride:
-
In a fume hood, suspend 4-morpholineacetic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours until gas evolution (CO and CO₂) ceases.
-
The solvent can be removed under reduced pressure to yield the crude acyl chloride.
-
Reactivity and Mechanistic Considerations
4-Morpholineacetyl chloride is expected to exhibit the high reactivity characteristic of acyl chlorides. The carbonyl carbon is highly electrophilic due to the inductive effect of the adjacent chlorine and oxygen atoms. It will readily react with a variety of nucleophiles via a nucleophilic addition-elimination mechanism.
Figure 3: General Mechanism of Nucleophilic Acyl Substitution.
Acylation of Amines to Form Amides
The reaction of 4-morpholineacetyl chloride with primary or secondary amines is expected to be rapid and exothermic, yielding the corresponding N-substituted 2-(morpholino)acetamides. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.
Experimental Protocol: Amide Formation (Representative)
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-morpholineacetyl chloride (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Acylation of Alcohols to Form Esters
The esterification of alcohols with 4-morpholineacetyl chloride is also anticipated to be an efficient process. The reaction is often catalyzed by a base such as pyridine, which can also act as a nucleophilic catalyst.
Experimental Protocol: Ester Formation (Representative)
-
Dissolve the alcohol (1.0 eq) in a solvent such as DCM or pyridine.
-
If not using pyridine as the solvent, add pyridine (1.1 eq) as a base and catalyst.
-
Cool the mixture to 0 °C.
-
Add 4-morpholineacetyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up the reaction by washing with dilute aqueous HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to obtain the crude ester, which can be purified by chromatography.
Friedel-Crafts Acylation
4-Morpholineacetyl chloride can serve as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds to form aryl ketones. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion.
Figure 4: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation (Representative)
-
In a fume hood, suspend anhydrous aluminum chloride (1.1-1.3 eq) in an anhydrous inert solvent (e.g., DCM, CS₂) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add 4-morpholineacetyl chloride (1.0 eq) to the suspension.
-
Add the aromatic substrate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, dry, and concentrate.
-
Purify the resulting aryl ketone by column chromatography or recrystallization.
Characterization and Data
As specific spectroscopic data for 4-morpholineacetyl chloride is not available, the following are expected characteristic signals based on analogous structures.
Table 1: Expected Spectroscopic Data for 4-Morpholineacetyl Chloride and its Derivatives
| Technique | 4-Morpholineacetyl Chloride | N-Aryl-2-(morpholino)acetamide | Alkyl 2-(morpholino)acetate |
| ¹H NMR | δ ~3.7 (t, 4H, -CH₂-O-), ~2.6 (t, 4H, -CH₂-N-), ~4.0 (s, 2H, -CO-CH₂-N) | δ ~8.0-9.0 (br s, 1H, -NH-), ~7.0-7.8 (m, Ar-H), ~3.7 (t, 4H), ~2.5 (t, 4H), ~3.2 (s, 2H) | δ ~4.2 (q or t, R-O-CH₂-), ~3.7 (t, 4H), ~2.5 (t, 4H), ~3.2 (s, 2H) |
| ¹³C NMR | δ ~170 (-C=O), ~66 (-CH₂-O-), ~53 (-CH₂-N-), ~50 (-CO-CH₂-N) | δ ~168 (-C=O), ~130-140 (Ar-C), ~120-130 (Ar-CH), ~66, ~54, ~52 | δ ~170 (-C=O), ~66, ~60 (R-O-CH₂-), ~54, ~52 |
| IR (cm⁻¹) | ~1790-1810 (C=O, acyl chloride) | ~3300 (N-H), ~1650-1680 (C=O, amide I) | ~1735-1750 (C=O, ester) |
| MS (EI) | Fragmentation of morpholine ring (m/z 86, 56), loss of Cl | Molecular ion peak, fragmentation of amide and morpholine | Molecular ion peak, fragmentation of ester and morpholine |
Safety and Handling
4-Morpholineacetyl chloride, like other acyl chlorides, is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Moisture Sensitivity: Reacts with water to produce HCl gas. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware.
-
Corrosivity: Causes severe skin burns and eye damage. Avoid contact with skin and eyes.
-
Inhalation: Harmful if inhaled. Avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and alcohols.
Conclusion and Future Outlook
4-Morpholineacetyl chloride represents a valuable, albeit underutilized, tool in the synthetic chemist's arsenal. Its ability to readily introduce the pharmaceutically relevant morpholine scaffold makes it a reagent of high potential in drug discovery and medicinal chemistry. While this guide provides a foundational understanding and practical, representative protocols for its use, further research is warranted to fully characterize this compound and explore the breadth of its applications. As the demand for novel chemical entities continues to grow, we anticipate that reagents like 4-morpholineacetyl chloride will play an increasingly important role in the efficient synthesis of the next generation of therapeutics.
References
Sources
Methodological & Application
The Cornerstone of Modern Agrochemicals: Harnessing 4-Morpholineacetyl Chloride in Synthesis
Introduction: The Morpholine Moiety as a Privileged Scaffold in Agrochemical Design
The morpholine ring is a vital pharmacophore in the development of contemporary agrochemicals, lending advantageous physicochemical and biological properties to active ingredients.[1] Its incorporation into molecular design has been shown to enhance efficacy and modulate metabolic stability.[2] This guide delves into the utility of 4-morpholineacetyl chloride, a reactive intermediate, as a cornerstone for constructing novel fungicides, herbicides, and insecticides. We will explore its synthesis, reactivity, and provide detailed protocols for its application, with a focus on the creation of compounds that protect crops and ensure food security.[3]
Clarification of Nomenclature and Synthesis of the Key Reagent
While the term "4-Morpholineacetyl chloride" is used, it is more precisely identified in chemical literature as 2-(morpholin-4-yl)acetyl chloride or is synthesized from precursors like N-acetylmorpholine . A closely related and highly reactive intermediate, 4-(2-chloroacetyl)morpholine , is synthesized by the reaction of morpholine with chloroacetyl chloride.[4] This guide will focus on the applications of this versatile building block.
Protocol 1: Synthesis of 4-(2-Chloroacetyl)morpholine
This protocol outlines the synthesis of the key reactive intermediate, 4-(2-chloroacetyl)morpholine, which serves as a precursor for introducing the morpholineacetyl moiety.
Objective: To synthesize 4-(2-chloroacetyl)morpholine from morpholine and chloroacetyl chloride.
Materials:
-
Morpholine
-
Chloroacetyl chloride
-
Triethylamine (catalyst)
-
Diethyl ether (solvent)
-
Crushed ice
-
Ethanol
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a mixture of morpholine, diethyl ether (15 ml), and triethylamine (0.025 mol).[4]
-
Cool the mixture to 5-10°C using an ice bath.
-
Slowly add chloroacetyl chloride (0.025 mol) dropwise to the cooled mixture with continuous stirring.[4]
-
After the addition is complete, continue stirring the reaction mixture for 6 hours at the same temperature.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice to precipitate the solid product.
-
Filter the solid, dry it, and recrystallize from a mixture of ethanol and water to obtain pure 4-(2-chloroacetyl)morpholine.[4]
Expected Outcome: A crystalline solid of 4-(2-chloroacetyl)morpholine.
Core Reactivity: Nucleophilic Acyl Substitution
4-Morpholineacetyl chloride and its analogs are acyl chlorides, which are highly reactive towards nucleophiles. The overall reaction proceeds via a nucleophilic addition-elimination mechanism, where the chlorine atom is replaced by the incoming nucleophile.[5] This reactivity is the foundation for creating a diverse range of agrochemical candidates.
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: Simplified synthesis of Dimethomorph. [6]
Protocol 2: General Procedure for Amide Synthesis from 4-(2-Chloroacetyl)morpholine
This protocol provides a general method for the synthesis of novel amide derivatives, which are common structures in bioactive molecules, including some agrochemicals.
Objective: To synthesize a novel N-substituted-2-(morpholin-4-yl)acetamide.
Materials:
-
4-(2-Chloroacetyl)morpholine
-
A primary or secondary amine (as the nucleophile)
-
Anhydrous potassium carbonate (base)
-
Diethyl ether (solvent)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the primary or secondary amine in diethyl ether.
-
Add anhydrous potassium carbonate to the solution.
-
Add 4-(2-chloroacetyl)morpholine to the mixture.
-
Heat the reaction mixture to reflux and maintain for a specified time (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR and 1H-NMR. [4]
Herbicides and Insecticides: Expanding the Horizon
While the most prominent examples of agrochemicals derived from the morpholineacetyl moiety are fungicides, the versatility of this building block allows for its potential application in the synthesis of herbicides and insecticides. For instance, the phenoxyacetic acid class of herbicides, such as MCPA, are structurally amenable to modification with a morpholineacetamide group to potentially alter their selectivity and efficacy. [7]Similarly, in the realm of insecticides, the incorporation of the morpholineacetyl scaffold into existing pharmacophores could lead to the discovery of novel compounds with improved properties.
Data Summary: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Morpholine | C4H9NO | 87.12 | Colorless liquid |
| Chloroacetyl chloride | C2H2Cl2O | 112.94 | Colorless to yellow liquid |
| 4-(2-Chloroacetyl)morpholine | C6H10ClNO2 | 163.60 | Crystalline solid |
| N-Acetylmorpholine | C6H11NO2 | 129.16 | Colorless liquid |
Conclusion and Future Perspectives
4-Morpholineacetyl chloride and its related compounds are undeniably valuable and highly reactive intermediates in the synthesis of novel agrochemicals. Their ability to readily introduce the morpholineacetyl moiety allows for the creation of a diverse array of potential fungicides, herbicides, and insecticides. The established success of fungicides like dimethomorph and flumorph underscores the importance of this structural component in modern crop protection. Future research should continue to explore the incorporation of the morpholineacetyl group into new and existing agrochemical scaffolds to develop next-generation products with improved efficacy, selectivity, and environmental profiles.
References
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Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Syntheses of Medicinal Compounds. (2017). ResearchGate. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]
- Process for the production of acetyl chloride. Google Patents.
- Prepn of acetyl morphine. Google Patents.
-
ACETYLATION Acetyl chloride: Acetic acid:. University of Mustansiriyah. Available at: [Link]
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Preparation of acetyl chloride. PrepChem.com. Available at: [Link]
- Method for synthesizing dimethomorph under catalysis of Lewis base. Google Patents.
-
4-Morpholineacetic acid | C6H11NO3 | CID 438968. PubChem. Available at: [Link]
- Method for preparing flumorph. Google Patents.
-
2-(Morpholin-4-yl)acetamide | C6H12N2O2 | CID 667910. PubChem. Available at: [Link]
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Synthesis of azobenzenes: the coloured pieces of molecular materials. RSC Publishing. Available at: [Link]
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Classification of herbicides. Compendium of Pesticide Common Names. Available at: [Link]
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DIMETHOMORPH (225). Food and Agriculture Organization of the United Nations. Available at: [Link]
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converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
- Fungicide composition. Google Patents.
-
Flumorph (Ref: SYP L190). AERU - University of Hertfordshire. Available at: [Link]
-
Herbicide active ingredients. New England Tree Fruit Management Guide. Available at: [Link]
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Herbicide Mode of Action Table. CropLife Australia. Available at: [Link]
-
Flumorph Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis. APS Journals. Available at: [Link]
- Preparation method of dimethomorph original drug. Google Patents.
- Active compound combinations containing a thiazoylisoxazoline and a fungicide. Google Patents.
- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Google Patents.
-
Dimethomorph (Ref: CME 151). AERU - University of Hertfordshire. Available at: [Link]
-
Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. PubMed. Available at: [Link]
-
Flumorph Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis. PubMed. Available at: [Link]
-
Advancements in Carboxylic Acid-Derived Agrochemicals. Patsnap Eureka. Available at: [Link]
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stabilized compositions containing strobilurin fungicides and polyhydric alcohols. Justia Patents. Available at: [Link]
-
MCPA. Wikipedia. Available at: [Link]
-
(PDF) DIMETHOMORPH. ResearchGate. Available at: [Link]
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Glyphosate | C3H8NO5P | CID 3496. PubChem. Available at: [Link]
-
Fungicidal mixtures II comprising strobilurin-type fungicides. EPO. Available at: [Link]
- Pesticide composition containing acetamide. Google Patents.
-
FUNGICIDAL COMPOSITIONS. EPO. Available at: [Link]
-
Morpholine Derivatives in Agrochemical Discovery and Development. PubMed. Available at: [Link]
-
N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide | C23H22N4O2 | CID. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-4-7-cyano-4-(morpholin-4-yl_methyl_quinolin-2-yl_phenyl_acetamide]([Link]
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Application Notes & Protocols: Advanced Catalytic Strategies for Reactions of 4-Morpholineacetyl Chloride
Abstract
4-Morpholineacetyl chloride is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate for introducing the morpholineacetyl moiety into a wide range of molecular scaffolds. This functional group is prevalent in numerous biologically active compounds, enhancing properties such as solubility, metabolic stability, and target affinity. The efficiency and selectivity of its reactions, primarily amidation and esterification, are paramount. This guide provides an in-depth exploration of advanced catalytic methods that optimize these transformations. We move beyond stoichiometric reagents to focus on organocatalytic, metal-based, and enzymatic systems that offer superior yields, milder reaction conditions, and improved sustainability profiles. Detailed mechanistic insights, comparative data, and step-by-step protocols are provided for researchers, chemists, and drug development professionals aiming to leverage these powerful synthetic tools.
Introduction: The Significance of the Morpholineacetyl Moiety
The morpholine ring is a privileged scaffold in medicinal chemistry.[1] Its unique combination of a secondary amine and an ether functional group within a stable six-membered ring imparts favorable physicochemical properties to drug candidates. When incorporated as a 4-morpholineacetyl group, it can act as a versatile linker or a terminal functional group, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.
The traditional route to forming amide or ester linkages from 4-morpholineacetyl chloride involves its reaction with amines or alcohols, often requiring a stoichiometric amount of a base like triethylamine or pyridine to scavenge the HCl byproduct.[2][3] While effective, these methods can be sluggish with less reactive substrates and can lead to purification challenges. The adoption of catalytic approaches represents a significant leap forward, enabling more efficient and controlled syntheses.
Core Catalytic Methodologies
The acylation reactions of 4-morpholineacetyl chloride are dramatically enhanced by catalysts that operate through distinct mechanisms. The choice of catalyst depends on the substrate's reactivity, functional group tolerance, and desired process conditions.
Organocatalysis: The Power of Nucleophilic Catalysis
Organocatalysis utilizes small, metal-free organic molecules to accelerate reactions.[4][5] For acyl chloride reactions, the most prominent and effective strategy is nucleophilic catalysis, exemplified by 4-(Dimethylamino)pyridine (DMAP).
Mechanism of Action (DMAP): DMAP is significantly more nucleophilic than the target amine or alcohol. It rapidly attacks the electrophilic carbonyl carbon of 4-morpholineacetyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is far more electrophilic than the starting acyl chloride, making it susceptible to attack by even weak nucleophiles like hindered alcohols.[6][7] The catalyst is regenerated upon formation of the final product, completing the catalytic cycle. This mechanism bypasses the slower, direct reaction pathway.
Causality Behind Experimental Choice: The reason DMAP is exceptionally effective (often 10,000 times more so than pyridine) lies in the resonance stabilization of the N-acylpyridinium intermediate.[8] The dimethylamino group donates electron density into the pyridine ring, stabilizing the positive charge and making the formation of this key intermediate highly favorable.
Caption: Mechanism of DMAP-catalyzed acylation.
Advantages of DMAP Catalysis:
-
High Efficacy: Requires only catalytic amounts (0.1–10 mol%).
-
Broad Scope: Effective for a wide range of amines and alcohols, including sterically hindered ones.
-
Mild Conditions: Reactions typically proceed at room temperature.
A recyclable alternative, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), has also been shown to be an effective catalyst for the acylation of inert alcohols under base-free conditions.[9]
Lewis Acid Metal Catalysis
Lewis acids, particularly those based on metals like Titanium (IV), can be potent catalysts for acylation reactions.
Mechanism of Action (e.g., TiCl₄): Titanium tetrachloride (TiCl₄) functions by coordinating to the carbonyl oxygen of the acyl chloride. This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and activating it towards nucleophilic attack. This approach is particularly useful for activating the carboxylic acid directly for amidation or esterification, but it is also applicable to acyl chloride reactions.[10][11]
Causality Behind Experimental Choice: Lewis acid catalysis is chosen when substrates are particularly unreactive or when side reactions under basic conditions (like those used with DMAP) are a concern. The strongly electrophilic intermediate generated can overcome high activation barriers.
Advantages of Lewis Acid Catalysis:
-
Strong Activation: Can facilitate reactions with poorly nucleophilic substrates.
-
Orthogonal Reactivity: Provides an alternative to base-sensitive reaction conditions.
Enzymatic Catalysis: The Green Chemistry Approach
Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions.[12] Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435®), are particularly adept at catalyzing acyl transfer reactions.
Mechanism of Action (Lipase): The reaction occurs within the enzyme's active site, which contains a catalytic triad (e.g., Ser-His-Asp). The serine hydroxyl group acts as a nucleophile, attacking the acyl chloride to form a covalent acyl-enzyme intermediate. This intermediate then reacts with the incoming nucleophile (amine or alcohol) to yield the final product and regenerate the enzyme.
Causality Behind Experimental Choice: Enzymatic catalysis is ideal for synthesizing chiral molecules or when working with delicate, multifunctional substrates. The high chemo-, regio-, and stereoselectivity of enzymes prevents unwanted side reactions and often eliminates the need for protecting groups.[13]
Advantages of Enzymatic Catalysis:
-
Exceptional Selectivity: High degree of stereoselectivity for kinetic resolutions.
-
Green Conditions: Operates in aqueous or organic solvents at mild temperatures and neutral pH.
-
Sustainability: Enzymes are biodegradable, and immobilized variants can be easily recovered and reused.
Comparative Data of Catalytic Methods
The selection of a catalytic system is a trade-off between speed, cost, substrate scope, and operational simplicity.
| Catalytic System | Typical Catalyst | Loading (mol%) | Typical Conditions | Advantages | Limitations |
| Organocatalysis | DMAP | 0.5 - 10 | CH₂Cl₂, Et₃N, 0°C to RT | High efficiency, broad scope, mild conditions, cost-effective.[6][14] | Can be difficult to remove from product; basic conditions. |
| Lewis Acid Metal | TiCl₄ | 10 - 100 | Pyridine or CH₂Cl₂, 25-85°C | Strong activation for unreactive substrates.[10][11] | Often requires stoichiometric amounts, moisture-sensitive, harsh workup. |
| Enzymatic | Novozym 435® | By weight | Organic solvent (e.g., Toluene), 30-60°C | High selectivity, green, mild conditions, catalyst is reusable.[12] | Slower reaction times, limited solvent compatibility, higher initial cost. |
Detailed Experimental Protocols
The following protocols are designed as robust starting points for laboratory synthesis.
Protocol 1: DMAP-Catalyzed Amidation with a Primary Amine
This protocol details the synthesis of N-benzyl-2-morpholinoacetamide.
Materials:
-
4-Morpholineacetyl chloride
-
Benzylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) followed by a catalytic amount of DMAP (0.05 eq).
-
Slowly add a solution of 4-morpholineacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel if necessary.
Sources
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- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. Amide Synthesis [fishersci.dk]
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- 8. researchgate.net [researchgate.net]
- 9. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
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Microwave-assisted synthesis using 4-Morpholineacetyl chloride
Application Note: Microwave-Assisted Synthesis using 4-Morpholineacetyl Chloride
Executive Summary
This guide details the protocol for utilizing 4-Morpholineacetyl chloride hydrochloride (CAS: 3647-69-6) in microwave-assisted organic synthesis (MAOS).[1][2] The morpholine moiety is a privileged pharmacophore in medicinal chemistry, widely used to modulate solubility and pharmacokinetic profiles (e.g., in Linezolid, Gefitinib).[3][2]
Traditional reflux methods for introducing this group often suffer from long reaction times and hydrolytic degradation of the acid chloride reagent.[2] This microwave protocol offers a high-speed, high-yielding alternative , reducing reaction times from hours to minutes while minimizing moisture exposure.[3][1]
Chemical Context & Reagent Handling
The Reagent: 4-Morpholineacetyl chloride is typically supplied as the hydrochloride salt to prevent self-polymerization and hydrolysis.[1]
Critical Handling Note (The "Expertise" Pillar): Unlike liquid acid chlorides, this reagent is a solid salt.[2] It does not dissolve in non-polar solvents (DCM, Toluene) until "freed" by a base.[3][1][2]
-
Stoichiometry Alert: The reaction generates two equivalents of acid (one HCl from the salt lattice, one HCl from the condensation).[3][2]
-
Base Requirement: You must use
2.5 equivalents of a tertiary amine base (DIPEA or TEA) to ensure the reaction proceeds.[3][2] Failure to add sufficient base will leave the reagent as an insoluble, unreactive salt.[3][2]
Application 1: Rapid Amide Coupling (Library Generation)
This protocol is optimized for the parallel synthesis of a library of N-substituted-2-morpholinoacetamides, a common scaffold in kinase inhibitors and analgesics.[1]
Materials
-
Reagent A: 4-Morpholineacetyl chloride hydrochloride (1.2 equiv)[3][1][2]
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv)[3][1][2] -
Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]
-
Note: For highly polar amines, use DMF to improve microwave absorption.[2]
-
Step-by-Step Protocol
-
Preparation:
-
Reagent Addition:
-
Microwave Irradiation:
Table 1: Microwave Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Temperature | 80 °C | Sufficient activation energy without degrading the morpholine ring.[1] |
| Time | 5:00 min | Rapid conversion; extended time increases risk of byproduct formation.[1][2] |
| Pressure Limit | 15 bar | Safety cutoff; DCM builds pressure rapidly at 80°C. |
| Power | Dynamic (Max 150W) | Allows the instrument to maintain temp without overshoot.[3][1][2] |
| Stirring | High | Essential for heterogeneous starting mixtures.[1][2] |
-
Work-up:
-
Quality Control:
Application 2: Synthesis of Morpholine-Fused Heterocycles
For advanced users, this reagent can be used to synthesize 4-(morpholin-4-ylmethyl)thiazoles via reaction with thioamides, a classic Hantzsch-type synthesis accelerated by microwave irradiation.[3][1]
-
Reagents: Thioamide derivative + 4-Morpholineacetyl chloride HCl.
-
Conditions: 120 °C for 10 min.
-
Mechanism: The acid chloride first acylates the sulfur/nitrogen, followed by cyclodehydration.[2]
Visualized Workflow & Mechanism
The following diagram illustrates the logical flow of the library synthesis and the critical neutralization step managed by the base.
Caption: Workflow for the microwave-assisted coupling of 4-Morpholineacetyl chloride HCl. Note the critical neutralization step (Red) required to solubilize the reagent.[3][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Increase DIPEA to 3.5 equiv. Ensure reagent is finely powdered before addition.[1][2] |
| Pressure Error | HCl gas evolution.[1][2] | Do not scale up beyond 2 mmol in a 10 mL vial.[1][2] Ensure base is added before sealing.[1][2] |
| Precipitate in Product | DIPEA salts remaining.[1][2] | Ensure thorough water/brine washes.[1][2] DIPEA·HCl is water-soluble but can carry over if washes are too quick.[1][2] |
| Reagent Hydrolysis | Wet solvent.[1][2] | Acid chlorides are moisture sensitive.[1][2] Use anhydrous DCM and store the reagent in a desiccator.[2] |
References
-
Microwave-Assisted Synthesis of Amides: Kappe, C. O., & Dallinger, D. (2006).[3][1][2] Controlled Microwave Heating in Modern Organic Synthesis. Wiley-VCH.[1][2] (General MAOS principles for acid chlorides).
-
Morpholine in Medicinal Chemistry: Kumari, A., et al. (2020).[3][1][2] "Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors". Molecules, 25(16), 3653.[2] [3][1][2]
-
Acid Chloride Coupling Protocols: Valeur, E., & Bradley, M. (2009).[3][1][2] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38, 606-631.[3][1][2]
-
Reagent Properties: PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine hydrochloride.[1][2] (Note: Structural analog often used in similar pathways).[1][2] [3][1][2]
Sources
- 1. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. MORPHOLINIUM CHLORIDE | 10024-89-2 [chemicalbook.com]
Troubleshooting & Optimization
Hydrolysis of 4-Morpholineacetyl chloride during reaction work-up
Executive Summary & Chemical Nature
4-Morpholineacetyl chloride (often supplied as the hydrochloride salt to enhance stability) is a "Janus-faced" reagent. It contains a highly electrophilic acyl chloride group and a nucleophilic tertiary amine (morpholine ring).
This dual nature creates a specific vulnerability: Self-Catalyzed Hydrolysis. Unlike standard acyl chlorides (e.g., acetyl chloride), the internal morpholine nitrogen can act as a base, accepting the proton released during water attack, thereby accelerating the hydrolysis rate. During work-up, this often leads to:
-
Loss of Yield: Rapid conversion back to 4-morpholineacetic acid.
-
Phase Separation Failure: Formation of zwitterionic species that act as surfactants or precipitate unexpectedly.
-
Contamination: Difficulty separating the hydrolyzed by-product from the desired amide/ester due to amphoteric solubility.
The Mechanism of Failure
To troubleshoot effectively, you must understand the invisible chemistry occurring in your separatory funnel.
Hydrolysis Pathway
When 4-Morpholineacetyl chloride contacts water (even atmospheric moisture), it undergoes nucleophilic acyl substitution.
-
Step 1: Water attacks the carbonyl carbon.[1]
-
Step 2 (Critical): The morpholine nitrogen (or external base) scavenges the HCl produced.
-
Outcome: Formation of 4-Morpholineacetic acid , which exists in different ionic states depending on pH.
Figure 1: The hydrolysis pathway. The basic nitrogen within the molecule accelerates the reaction, making strict anhydrous handling critical.
Troubleshooting Guide: Scenarios & Solutions
Scenario A: "I see a white precipitate forming during the aqueous wash."
Diagnosis: You are observing the Isoelectric Precipitation of the hydrolyzed byproduct.
-
Cause: The byproduct, 4-morpholineacetic acid, is zwitterionic. At its isoelectric point (pI ≈ 5–6), it has net neutral charge, minimum water solubility, and low organic solubility. It crashes out.
-
Solution: Shift the pH away from the pI.
-
To keep it in water (wash it away): Add NaOH to pH > 9 (forms the anionic carboxylate) or HCl to pH < 2 (forms the cationic ammonium).
-
Scenario B: "My yield is near zero, and I isolated a water-soluble solid."
Diagnosis: Premature hydrolysis before coupling.
-
Cause: The reagent hydrolyzed handling.[1] The "solid" is 4-morpholineacetic acid hydrochloride.[2][3]
-
Solution:
-
Use Schotten-Baumann conditions (biphasic system with inorganic base) only if the reaction is extremely fast.
-
Preferred: Switch to anhydrous conditions (DCM/DMF + Diisopropylethylamine) and do not expose to air until the reaction is complete.
-
Scenario C: "The emulsion won't clear during extraction."
Diagnosis: Amphiphilic surfactant effect.
-
Cause: The morpholine head group is polar/charged, while the linker is lipophilic. At neutral pH, the zwitterion acts as a surfactant.
-
Solution: Saturate the aqueous layer with NaCl (brine) and adjust pH to >10. This forces the molecule into a purely anionic form, breaking the emulsion.
Optimized Work-up Protocols
Data: Solubility Profile of the Byproduct
Understanding the byproduct (4-Morpholineacetic acid) allows you to wash it away.
| pH Condition | Dominant Species | Water Solubility | Organic Solubility (DCM/EtOAc) | Extraction Strategy |
| Acidic (pH < 2) | Cationic ( | High | Very Low | Best for washing away byproduct |
| Neutral (pH 5-7) | Zwitterion ( | Moderate | Low (Precipitates) | Avoid this pH range |
| Basic (pH > 9) | Anionic ( | High | Very Low | Good for washing, but may hydrolyze target ester |
Protocol: Quenching & Purification
Objective: Remove unreacted reagent and hydrolyzed acid without degrading the target amide/ester.
-
Quench: Cool reaction mixture to 0°C. Add saturated NaHCO₃ slowly.
-
Note: Evolution of CO₂ indicates quenching of residual HCl and acid chloride.
-
-
Phase Separation: Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
The "Acidic Wash" (Crucial Step):
-
The "Basic Wash":
-
Drying: Dry over MgSO₄, filter, and concentrate.
Figure 2: Decision tree for removing hydrolyzed morpholine impurities based on target product chemistry.
Frequently Asked Questions (FAQ)
Q: Can I store 4-Morpholineacetyl chloride in the fridge? A: Only if it is the hydrochloride salt and sealed under argon/nitrogen. The free base is unstable and will degrade even at 4°C due to moisture ingress and self-reaction. If you generated the free base in situ, use it immediately.
Q: I need to synthesize the reagent myself. How do I handle the work-up? A: Do not perform an aqueous work-up on the chloride itself.
-
React 4-morpholineacetic acid with Thionyl Chloride (
). -
Remove excess
by vacuum distillation. -
Precipitate the product as the hydrochloride salt by adding anhydrous ether/dioxane. Filter under inert atmosphere.
Q: Why is my LC-MS showing a mass of M+18? A: That is the hydrolyzed acid (Parent + H₂O - Cl + OH). It confirms the chloride has hydrolyzed. If you see M+14 (Methyl ester) or M+46 (Ethyl ester), you used methanol or ethanol during the quench/work-up, which reacted with the chloride.
References
-
ChemicalBook. (2025). Morpholin-4-yl-acetic acid Properties and Stability.[9][10] Retrieved from
-
National Institutes of Health (PubChem). (2025). 4-Morpholineacetic acid hydrochloride - Compound Summary.[2][3] Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical. (General reference for Acid Chloride handling and Schotten-Baumann conditions).
- Carpino, L. A., et al. (1990). Acid Chlorides of Amino Acids: Synthesis and Utility.Journal of the American Chemical Society. (Foundational text on amino acid chloride stability).
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. 2-Morpholin-4-ium-4-ylacetic acid chloride | C6H12ClNO3 | CID 44661721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 8. CN104777114A - Method for measuring chloride ions in amino acid-N-formic anhydride - Google Patents [patents.google.com]
- 9. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
Technical Guide: Byproduct Formation & Identification in Morpholine Acylation
To: Research & Development Division, Medicinal Chemistry Groups From: Senior Application Scientist, Technical Support Center Subject: Troubleshooting Guide for Morpholine Amide Synthesis (Acylation)
Executive Summary
Morpholine amides are critical solubility handles in drug discovery. While the acylation of morpholine (a secondary amine) is generally robust, specific failure modes—particularly N-acylurea rearrangement during carbodiimide coupling and hydrolytic competition in Schotten-Baumann protocols—can significantly degrade yield and purity.
This guide moves beyond basic textbook definitions to address the causality of these failures. It provides self-validating protocols and diagnostic logic to distinguish between genuine side reactions and analytical artifacts.
Part 1: Diagnostic Dashboard
Before altering experimental parameters, cross-reference your observations with this byproduct fingerprint table.
Table 1: Common Byproducts & Mass Spectral Signatures
| Observation (LCMS/NMR) | Probable Identity | Root Cause | Mechanistic Insight |
| M+18 peak (relative to Product) | Hydrolyzed Acylating Agent (Carboxylic Acid) | Water contamination; pH > 10 in Schotten-Baumann. | Acyl chloride hydrolyzes faster than it aminates at high pH. |
| M+0 (Isomer) | N-Acylurea | 1,3-Rearrangement of O-acylisourea (Carbodiimide coupling). | Lack of nucleophilic additive (HOBt/HOAt) or slow amine addition. |
| Insoluble White Precipitate | Dialkylurea (DCU/DIU) | Byproduct of DCC/DIC coupling. | Urea is the thermodynamic sink of the carbodiimide oxygen transfer. |
| M+Product+Acid | Amide-Acid Salt | Incomplete workup. | Morpholine amide acting as a weak base (rare) or trapping free acid in lattice. |
| M+Product-14 | N-Acyl Piperazine | Impurity in Morpholine . | Commercial morpholine often contains trace piperazine (NH instead of O). |
Part 2: Troubleshooting Scenarios (Q&A)
Scenario A: The "Phantom" Isomer (Carbodiimide Coupling)
User Report: "I am using EDC/DCC to couple an acid to morpholine. I see a peak with the exact mass of my product, but it elutes at a different retention time and has a different NMR spectrum. Is this a rotamer?"
Technical Diagnosis: While amide rotamers are common, this is likely the N-acylurea byproduct.[1]
-
The Mechanism: In carbodiimide coupling, the carboxylic acid reacts with the carbodiimide to form an unstable O-acylisourea.[1] If the amine (morpholine) is slow to attack (due to sterics) or if no additive is present, this intermediate undergoes an intramolecular 1,3-acyl transfer to form the stable, unreactive N-acylurea.
-
Why it happens: Morpholine is a secondary amine with moderate steric bulk. If the activation time is too long before amine addition, rearrangement dominates.
Corrective Action:
-
Add HOBt or HOAt: These additives intercept the O-acylisourea to form an "active ester" (OBt ester). This ester is reactive toward amines but cannot rearrange to N-acylurea.
-
Switch Reagents: Use HATU or T3P for difficult couplings, as they do not proceed via the O-acylisourea mechanism.
Visualizing the Failure Mode:
Figure 1: The competition between productive amidation and the N-acylurea "dead end" rearrangement.
Scenario B: The Hydrolysis Trap (Schotten-Baumann Conditions)
User Report: "I'm using an acid chloride with morpholine in a biphasic system (DCM/Water/NaOH). My yield is 40%, and I see mostly the carboxylic acid starting material."
Technical Diagnosis: You are witnessing competitive hydrolysis .
-
The Science: In Schotten-Baumann conditions, the base (NaOH) is necessary to neutralize the HCl generated.[2] However, if the pH is too high (>10), the hydroxide ion (
) becomes a competitive nucleophile, attacking the acid chloride to revert it to the carboxylic acid. -
Morpholine Specifics: As a secondary amine, morpholine is more nucleophilic than water but less nucleophilic than hydroxide. If the reaction is not vigorously stirred, the acid chloride stays in the organic phase while morpholine (if protonated) stays in the aqueous phase, preventing reaction.
Corrective Action (The "Self-Validating" Protocol):
-
Control pH: Maintain pH between 8.0 and 9.0. Do not dump base; add dropwise.
-
Phase Transfer: Add a phase transfer catalyst (e.g., TBAB) to shuttle the morpholine to the organic phase.
-
Temperature: Cool to 0°C. Hydrolysis has a higher activation energy than amidation; cooling suppresses the side reaction.
Scenario C: Ring Opening Fears
User Report: "I see a mass of M+18. Did I open the morpholine ring?"
Technical Diagnosis: Highly Unlikely.
-
Stability: The morpholine ring is an ether/amine heterocycle. It is chemically stable to standard acylation conditions (basic/neutral).
-
The Exception: Ring opening (cleavage of the C-O bond) typically requires strong Lewis acids (e.g.,
) or harsh acidic conditions at high temperatures (e.g., refluxing HI). -
True Identity: The M+18 peak is almost certainly the hydrolyzed acylating agent (Carboxylic Acid) or a water adduct in the mass spectrometer source, not a ring-opened morpholine.
Part 3: Validated Experimental Protocols
Protocol A: High-Fidelity Schotten-Baumann Acylation
Best for: Acid Chlorides, Scale-up, Cost-efficiency.
-
Preparation: Dissolve Morpholine (1.1 equiv) in DCM (5 vol).
-
Base Layer: Prepare a 10%
solution (2.0 equiv). Note: Carbonate is milder than Hydroxide, reducing hydrolysis risk. -
Mixing: Combine phases and cool to 0°C. Vigorous stirring (>800 RPM) is mandatory to maximize interfacial surface area.
-
Addition: Add Acid Chloride (1.0 equiv) dropwise over 30 mins.
-
Checkpoint: Monitor pH.[3] If it drops below 8, add more base.
-
-
Workup: Separate layers. Wash organic layer with 1M HCl (removes unreacted morpholine) then Brine.
Protocol B: HATU-Mediated Coupling
Best for: Precious intermediates, preventing N-acylurea.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir 5 mins.
-
Why: Pre-activation ensures the active ester is formed before the amine sees the acid, reducing racemization (if chiral).
-
-
Coupling: Add Morpholine (1.2 equiv). Stir at RT for 1-2 hours.
-
Validation: LCMS should show conversion to Product (M+H).
-
Note: HATU byproducts (tetramethylurea) are water-soluble and removed during aqueous workup.
-
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose low yields or impurities.
Figure 2: Step-by-step diagnostic logic for morpholine acylation failures.
References
-
Schotten, C. (1884).[4] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.
-
Rebek, J., & Feitler, D. (1973).[1] "Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase". Journal of the American Chemical Society.[1]
-
BenchChem. (2024). "Optimizing reaction conditions for the synthesis of morpholine derivatives".
Sources
Technical Support Center: Solvent Effects on 4-Morpholineacetyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reaction rates of 4-Morpholineacetyl chloride. The following content is structured to address common challenges and provide both theoretical understanding and practical, actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction with 4-Morpholineacetyl chloride is proceeding much slower than anticipated. What is the most likely cause related to my choice of solvent?
Answer:
The most probable cause of a slow reaction rate is the use of a non-polar, aprotic solvent. 4-Morpholineacetyl chloride, like other acyl chlorides, reacts with nucleophiles through a nucleophilic acyl substitution mechanism.[1][2] This process involves the formation of a charged, tetrahedral intermediate, which is the rate-limiting step.[2][3] Non-polar solvents are incapable of stabilizing this charged intermediate, leading to a high activation energy and consequently, a slow reaction rate.
Causality Explained: The Role of the Transition State
The reaction proceeds via an initial nucleophilic attack on the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.[4] The stability of this intermediate is paramount to the overall reaction speed. Polar solvents can stabilize this charged species through dipole-dipole interactions or hydrogen bonding, thus lowering the activation energy of the rate-determining step.[5] In contrast, non-polar solvents offer no such stabilization, making the formation of the intermediate energetically unfavorable.
Caption: Solvent influence on the reaction rate via transition state stabilization.
Question 2: What is the mechanistic nature of 4-Morpholineacetyl chloride solvolysis, and how does solvent polarity dictate the pathway?
Answer:
The solvolysis of 4-Morpholineacetyl chloride (where the solvent acts as the nucleophile) can proceed through a spectrum of mechanisms, primarily a dissociative SN2-like pathway or a full SN1 ionization pathway.[6] The specific path taken is highly dependent on the solvent's properties, particularly its ionizing power and nucleophilicity.
-
In highly polar, protic solvents (e.g., water, ethanol, methanol): These solvents possess high dielectric constants and can form hydrogen bonds.[7][8] This environment strongly solvates and stabilizes the formation of a carbocation-like intermediate and the departing chloride ion, favoring an SN1-like mechanism .[5][9] The rate in this case is primarily dependent on the solvent's ability to support ionization.[7]
-
In polar, aprotic solvents (e.g., acetone, acetonitrile, DMSO): These solvents have significant dipole moments but lack acidic protons.[10] They can stabilize the transition state but are less effective at solvating the leaving group compared to protic solvents.[11] In these media, the reaction tends to follow a concerted, dissociative SN2 pathway , where bond-breaking is more advanced than bond-making in the transition state.[6][12]
-
In non-polar solvents (e.g., hexane, benzene): The reaction is generally very slow as these solvents cannot support the charge separation required for either mechanism.
Studies utilizing the extended Grunwald-Winstein equation for 4-morpholinecarbonyl chloride have shown sensitivities to both solvent nucleophilicity and ionizing power, confirming a mechanism that is either a dissociative SN2 or SN1.[6]
Caption: Decision workflow for predicting the reaction pathway based on solvent choice.
Question 3: I am observing inconsistent reaction rates. How can I reliably measure the kinetic solvent effect for my reaction?
Answer:
Inconsistent rates often stem from difficulties in controlling reaction conditions, especially for fast reactions like those involving acyl chlorides. To obtain reliable kinetic data, a robust experimental protocol is essential. For reactions with half-lives in the seconds to milliseconds range, a stopped-flow spectrophotometer is the preferred instrument.[13] For slower reactions, standard UV-Vis spectroscopy or conductivity measurements can be employed.
Experimental Protocol: Kinetic Analysis via Stopped-Flow UV-Vis Spectroscopy
This protocol allows for the measurement of rapid reaction kinetics by quickly mixing reactants and monitoring the change in absorbance over time.
Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction of 4-Morpholineacetyl chloride with a nucleophile in a chosen solvent.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for the stopped-flow instrument
-
Thermostatted water bath
-
Solutions:
-
Solution A: 4-Morpholineacetyl chloride in the desired anhydrous solvent (e.g., 2 mM in Acetonitrile).
-
Solution B: Nucleophile in the same anhydrous solvent (e.g., 20 mM N-methylaniline in Acetonitrile). The nucleophile should be in at least 10-fold excess to ensure pseudo-first-order conditions.
-
-
Anhydrous solvent for flushing and blanking.
Procedure:
-
System Preparation:
-
Ensure all glassware and syringes are oven-dried to prevent hydrolysis of the acyl chloride.[14]
-
Set the stopped-flow instrument and the reactant syringes to the desired temperature (e.g., 25.0 °C) using the circulating water bath. Allow the system to equilibrate for at least 20 minutes.
-
Flush the system thoroughly with the anhydrous solvent to be used in the experiment.
-
-
Wavelength Selection:
-
Acquire the UV-Vis spectra of the reactants and the expected product separately.
-
Identify a wavelength where there is a significant change in absorbance upon reaction (either reactant disappearing or product appearing). This will be your monitoring wavelength.
-
-
Kinetic Run:
-
Load Solution A into one drive syringe and Solution B into the other.
-
Perform a "push" to discard the initial volume and ensure fresh reactants are in the mixing chamber.
-
Initiate the kinetic measurement. The instrument will rapidly inject and mix equal volumes of Solution A and B into the observation cell, and data acquisition (absorbance vs. time) will begin immediately. The time between mixing and the first data point is known as the "dead time" of the instrument.
-
Collect data for at least 5-7 half-lives of the reaction.
-
-
Data Analysis:
-
The collected data will be a curve of absorbance versus time.
-
Fit the data to a single exponential equation: At = A∞ + (A0 - A∞)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, A∞ is the final absorbance, and kobs is the observed pseudo-first-order rate constant.
-
Most instrument software will perform this fit automatically.
-
-
Validation and Repetition:
-
Repeat the kinetic run at least 3-5 times to ensure reproducibility and calculate the average kobs and standard deviation.
-
To confirm the reaction order with respect to the nucleophile, repeat the entire experiment with a different excess concentration of the nucleophile (e.g., 30 mM and 40 mM). A plot of kobs vs. [Nucleophile] should yield a straight line passing through the origin, with the slope being the second-order rate constant (k2).
-
Question 4: How do I select an appropriate solvent to optimize my reaction rate?
Answer:
Solvent selection is a balance between achieving a desirable reaction rate and ensuring solubility of reactants and compatibility with downstream processing. The key solvent properties to consider are the dielectric constant (ε) , which reflects the solvent's polarity and ability to stabilize charge separation, and its classification as protic or aprotic .[7][10]
Data Presentation: Solvent Properties and Their Expected Impact on Reaction Rate
| Solvent | Dielectric Constant (ε) at 20°C | Type | Expected Effect on SN1-like Rate | Expected Effect on SN2-like Rate | Rationale |
| Water | 80.1 | Polar Protic | Very High | Moderate | Excellent at stabilizing carbocation and leaving group; can solvate nucleophile.[5] |
| Methanol | 32.7 | Polar Protic | High | Moderate | Good ionizing power; solvates nucleophile via H-bonds.[15] |
| Ethanol | 24.5 | Polar Protic | Moderate-High | Low-Moderate | Less polar than methanol, but still supports ionization.[9] |
| Acetonitrile | 37.5 | Polar Aprotic | Moderate | High | High polarity stabilizes transition state without solvating anionic nucleophiles.[11] |
| Acetone | 20.7 | Polar Aprotic | Low-Moderate | High | Good general-purpose polar aprotic solvent.[16] |
| Dichloromethane | 8.9 | Polar Aprotic | Low | Moderate | Moderately polar; often used for its inertness.[17] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Very Low | Low | Low polarity, but can solvate cations. |
| Toluene | 2.4 | Non-Polar | Negligible | Very Low | Does not stabilize charged intermediates.[15] |
| Hexane | 1.9 | Non-Polar | Negligible | Very Low | Poor solvent for polar reactants and intermediates.[17] |
General Guidelines:
-
To accelerate the reaction: Switch to a more polar solvent. A move from hexane to acetonitrile, for instance, can increase the reaction rate by several orders of magnitude.[17] Polar aprotic solvents like acetonitrile or DMSO are often ideal as they increase the rate without the complication of acting as a competing nucleophile.[10]
-
To slow down the reaction: Use a less polar solvent. If a reaction is too fast to control, moving from a polar solvent like acetonitrile to a less polar one like dichloromethane or THF can be effective.
-
To favor an SN1 pathway (if applicable): Use a polar protic solvent like water or an alcohol.[8] Be aware that this will lead to solvolysis products.
-
To favor an SN2 pathway: Use a polar aprotic solvent like acetone or acetonitrile, which enhances the reactivity of the added nucleophile.[11]
References
-
Title: Solvent Effects on the Menshutkin Reaction Source: arXiv URL: [Link]
-
Title: Kinetic Solvent Effects in Organic Reactions Source: ChemRxiv URL: [Link]
-
Title: How does the dielectric constant affect SN1 and SN2 reactions? Source: brainly.com URL: [Link]
-
Title: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions: A Reaction Force and Atomic Contribution Analysis. Source: Semantic Scholar URL: [Link]
-
Title: Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions: A Reaction Force and Atomic Contribution Analysis Source: PubMed URL: [Link]
-
Title: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry Source: Aakash Institute URL: [Link]
-
Title: Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Correlation of the Rates of Solvolysis of 4-Morpholinecarbonyl Chloride Using the Extended Grunwald-Winstein Equation Source: Bulletin of the Korean Chemical Society URL: [Link]
-
Title: Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions: A Reaction Force and Atomic Contribution Analysis Source: ACS Publications URL: [Link]
-
Title: Factors affecting rate of nucleophilic substitution reactions Source: Organic Chemistry 1: An open textbook URL: [Link]
-
Title: Solvolysis of Tertiary and Secondary Haloalkanes Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: KINETICS OF FAST REACTIONS Source: eGyanKosh URL: [Link]
-
Title: Comparing The SN1 vs Sn2 Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: What should i reconsider in my experiment for acyl chloride to be formed? Source: ResearchGate URL: [Link]
-
Title: Re-examination of the Solvolysis of Acyl Chlorides. Rethinking the Role of Both Carbonyl and Chloride Source: ResearchGate URL: [Link]
-
Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles Source: Chemistry Steps URL: [Link]
-
Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Source: Master Organic Chemistry URL: [Link]
-
Title: Physical methods of fast reactions investigation Source: SciSpace URL: [Link]
-
Title: SN1 vs SN2 Source: Chemistry LibreTexts URL: [Link]
-
Title: Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates Source: ResearchGate URL: [Link]
-
Title: Fast Reactions in Solution Source: Chemistry LibreTexts URL: [Link]
-
Title: Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? Source: Reddit URL: [Link]
-
Title: Experiment 8 — Kinetics of SN1 Solvolysis Source: Swarthmore College URL: [Link]
-
Title: SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Source: The Chemistry Notes URL: [Link]
-
Title: Gas phase acidic solvolysis reactions of acyl halides by ion cyclotron resonance spectroscopy Source: Wiley Online Library URL: [Link]
-
Title: Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles Source: YouTube URL: [Link]
-
Title: Quantitative study of solvent effects on the Menshutkin reaction Source: Royal Society of Chemistry URL: [Link]
-
Title: Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-Phenyl Phosphoramidochloridate Source: Semantic Scholar URL: [Link]
-
Title: Techniques for studying fast reactions Source: Cambridge University Press URL: [Link]
-
Title: 21.8 Preparation and Reactions of Acid Chlorides Source: YouTube URL: [Link]
-
Title: nucleophilic addition / elimination in the reactions of acyl chlorides Source: Chemguide URL: [Link]
-
Title: Chemistry of Acid Halides Source: OpenStax URL: [Link]
-
Title: Rapid Kinetic Techniques Source: CORE URL: [Link]
-
Title: The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry Source: YouTube URL: [Link]
-
Title: Arrhenius parameters in the solvolysis of alkyl chlorides and bromides Source: Durham e-Theses URL: [Link]
-
Title: IB Chemistry IA examples Source: Clastify URL: [Link]
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. amherst.edu [amherst.edu]
- 10. researchgate.net [researchgate.net]
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- 12. semanticscholar.org [semanticscholar.org]
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- 15. arxiv.org [arxiv.org]
- 16. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Thermal Management for 4-Morpholineacetyl Chloride
Topic: Dealing with the exothermicity of 4-Morpholineacetyl chloride reactions Reagent Focus: 4-Morpholineacetyl chloride hydrochloride (CAS: 1440-61-5) Audience: Researchers, Process Chemists, and Drug Development Scientists
Introduction: The Dual Nature of the Reagent
4-Morpholineacetyl chloride is a critical building block for introducing the morpholine moiety—a common solubilizing group in medicinal chemistry. However, it presents a unique thermal challenge. Unlike simple lipophilic acid chlorides, this reagent is typically handled as a hydrochloride salt (
The Thermal Hazard: When reacting this salt with a nucleophile (e.g., an amine or alcohol), you are managing three simultaneous exothermic events:
-
Neutralization: The external base (e.g., TEA, DIPEA) must neutralize the HCl salt of the reagent.
-
Acylation: The formation of the amide/ester bond releases significant bond energy.
-
Scavenging: The base must neutralize the HCl generated as the byproduct of the acylation.
Failure to manage this "Triple Exotherm" results in runaway temperatures, impurity formation (dimerization), and hazardous solvent boiling.
Part 1: Thermodynamics & Strategic Planning (FAQ)
Q1: Why does the reaction temperature spike even when I add the reagent slowly?
A: You are likely observing the heat of neutralization rather than just the reaction heat. If you add the solid 4-Morpholineacetyl chloride HCl salt directly to a solution containing your amine and a base (like Triethylamine), the base immediately reacts with the HCl salt. This acid-base reaction is instantaneous and highly exothermic.
-
The Fix: Do not dump the solid. Suspend the acid chloride salt in a non-reactive solvent (like DCM or Toluene) and add this slurry slowly to the cooled reaction vessel. Alternatively, add the base slowly to the mixture of nucleophile and acid chloride (if the nucleophile is acid-stable).
Q2: Which solvent system provides the best thermal safety?
A: Solvent choice dictates heat dissipation. See the comparison table below:
| Solvent | Solubility of Reagent (HCl Salt) | Thermal Safety Profile | Recommendation |
| DCM (Dichloromethane) | Moderate (often forms slurry) | Medium. Low boiling point ( | Preferred for small scale ( |
| Toluene | Low (Heterogeneous slurry) | High. High heat capacity and higher boiling point ( | Preferred for scale-up ( |
| DMF/DMAc | High (Dissolves well) | Low. These solvents hold heat and can catalyze decomposition. Hard to remove. | Avoid unless strictly necessary for solubility. |
| THF | Moderate | Medium. Watch for potential ring-opening polymerization catalyzed by the Lewis acidic nature of the acid chloride. | Use only if DCM/Toluene fails. |
Q3: How much base do I actually need?
A: You need at least 2.2 to 2.5 equivalents of base.
-
1.0 eq to free the morpholine amine from its HCl salt.
-
1.0 eq to neutralize the HCl produced during the acylation.
-
0.2–0.5 eq excess to drive the reaction to completion.
-
Warning: If you use only 1.0–1.2 eq (standard for neutral acid chlorides), the reaction will stall at 50% conversion because the morpholine ring will protonate and precipitate.
Part 2: Active Process Control (The Protocol)
The "Cold Slurry" Addition Method
Standard Operating Procedure for Amide Coupling
Objective: Control the exotherm by limiting the concentration of available reactive species.
Reagents:
Step-by-Step Methodology:
-
Receiver Preparation:
-
Charge the reaction vessel with the Nucleophile (1.0 eq) and Base (2.5 eq) in dry DCM.
-
Cool this solution to
to . -
Why: Pre-cooling creates a heat sink.
-
-
Reagent Slurry Preparation:
-
In a separate flask, suspend 4-Morpholineacetyl chloride HCl (1.1 eq) in DCM (5–10 volumes).
-
Note: It will likely look like a cloudy suspension. This is normal. Do not add base to this slurry yet (it will degrade).
-
-
Controlled Addition (The Critical Step):
-
Transfer the Reagent Slurry into the Receiver via a dropping funnel or peristaltic pump.
-
Rate: Maintain internal temperature
. -
Observation: You will see white smoke (HCl mist) if the headspace isn't swept with Nitrogen. You will see precipitation of amine salts (Base-HCl).
-
-
Reaction & Quench:
-
Allow to warm to Room Temperature (RT) only after addition is complete.
-
Monitor by TLC/LCMS.
-
Quench: Add saturated
slowly. Caution: evolution will cause foaming.
-
Part 3: Visualizing the Safety Workflow
The following diagram illustrates the decision logic for safe addition and exotherm control.
Caption: Logic flow for the controlled addition of 4-Morpholineacetyl chloride, prioritizing thermal checkpoints.
Part 4: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| White Smoke / Fumes | Hydrolysis of the acid chloride by atmospheric moisture, releasing HCl gas. | Ensure the system is under a positive pressure of Nitrogen or Argon. Use a vent line to a scrubber (NaOH trap). |
| Reaction Solidified (Clumped) | The byproduct (Base-HCl salt) precipitated and seized the stirrer. | Do not heat. Add more solvent (DCM). Switch to an overhead mechanical stirrer (high torque) instead of a magnetic stir bar. |
| Low Yield / Impurities | "Dimerization" of the reagent. The morpholine nitrogen of one molecule attacked the acid chloride of another. | This happens if the reagent is left in solution with base for too long without the nucleophile. Always have the nucleophile present before adding base/reagent. |
| Violent Boiling | Addition rate exceeded the cooling capacity (Thermal Runaway). | Stop addition immediately. Apply an external dry ice/acetone bath. Do not seal the vessel (risk of explosion); ensure the condenser is open to the atmosphere (via N2 line). |
References
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved February 7, 2026, from [Link]
-
American Chemical Society (ACS). (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved February 7, 2026, from [Link]
Sources
Preventing dimer formation in 4-Morpholineacetyl chloride reactions
Welcome to the technical support center for 4-Morpholineacetyl Chloride applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, with a specific focus on preventing undesired side reactions like dimer formation. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: I've performed an acylation with 4-morpholineacetyl chloride and triethylamine (TEA) and my LC-MS shows a major byproduct with a mass corresponding to a dimer. What is happening?
A: You are likely observing the formation of a diketene-derived dimer. This is a common issue when using a sterically unhindered base like triethylamine with an acyl chloride that possesses α-protons (protons on the carbon adjacent to the carbonyl group).[1] The base can abstract an α-proton, leading to the elimination of HCl and the formation of a highly reactive ketene intermediate. This ketene can then react with another molecule of 4-morpholineacetyl chloride to form the dimer.
Q2: My reaction mixture became a thick, intractable slurry after adding the base and acyl chloride. Is this related to dimerization?
A: While dimerization contributes to product mixture complexity, a thick slurry is often due to the precipitation of the hydrochloride salt of the base used (e.g., triethylammonium chloride).[2] This salt often has poor solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). While this precipitation is expected, suboptimal conditions (like high concentrations or poor stirring) can exacerbate the issue. Using a base whose hydrochloride salt has better solubility, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base), can sometimes mitigate this problem.[2]
Q3: Why is Hünig's base (DIPEA) often recommended over triethylamine (TEA) for these reactions?
A: The primary advantage of Hünig's base lies in its steric hindrance. The two bulky isopropyl groups surrounding the nitrogen atom make it a poor nucleophile while retaining its function as an effective proton scavenger.[3] This steric bulk significantly reduces its ability to participate in unwanted side reactions, such as attacking the acyl chloride itself or promoting ketene formation as aggressively as TEA might.[1][3]
Troubleshooting Guide: Dimer Formation
Dimerization is a critical issue that lowers the yield of the desired product and complicates purification. The following guide provides a systematic approach to diagnose and solve this problem.
The Mechanism of Dimerization
Understanding the root cause is the first step. The predominant pathway for dimer formation involves a base-mediated generation of a ketene intermediate.
Caption: Mechanism of base-mediated dimer formation.
Troubleshooting Workflow
This decision tree will guide you through the key experimental variables to modify.
Caption: Troubleshooting decision tree for dimerization.
Key Parameter Optimization
1. Choice of Base: The Critical Decision
The selection of a base is the most impactful factor. While TEA is common, its small size and basicity can favor ketene formation. A sterically hindered, non-nucleophilic base is the preferred choice.
| Parameter | Triethylamine (TEA) | Hünig's Base (DIPEA) | Rationale |
| pKa of Conjugate Acid | ~10.75 | ~11.5 | Both are sufficiently basic to scavenge the HCl byproduct. |
| Structure | N(CH₂CH₃)₃ | N(CH(CH₃)₂)₂CH₂CH₃ | DIPEA's isopropyl groups create significant steric bulk around the nitrogen.[3] |
| Nucleophilicity | Moderate | Very Low / Non-nucleophilic | The steric hindrance of DIPEA prevents it from acting as a nucleophile, thus avoiding reaction with the acyl chloride.[1][3] |
| Tendency for Ketene Formation | Higher | Lower | TEA's smaller size allows easier access to the α-proton, potentially increasing the rate of ketene formation.[1] |
Recommendation: Always start with Hünig's Base (DIPEA) as the first line of defense against dimerization.
2. Reaction Temperature
Acylation reactions are typically exothermic.[4] Running the reaction at elevated temperatures increases the rate of all reactions, including the undesired dimerization pathway.
-
Standard Protocol: Maintain the reaction temperature at 0 °C using an ice-water bath throughout the addition of the acyl chloride.[5][6]
-
For Highly Reactive Systems: If dimerization persists even with DIPEA, lowering the temperature further to -10 °C or -20 °C (ice-salt or dry ice/acetone bath) can significantly slow the rate of ketene formation.
3. Rate and Order of Addition
The concentration of the highly reactive acyl chloride at any point in time should be kept to a minimum. This ensures it preferentially reacts with the intended nucleophile, which is present in stoichiometric excess.
-
Correct Order: The amine (or other nucleophile) and the base should be mixed in the solvent first. The 4-morpholineacetyl chloride (preferably dissolved in a small amount of the reaction solvent) should then be added slowly and dropwise to this mixture.[7]
-
Slow Addition Protocol: For problematic reactions, use a syringe pump to add the acyl chloride solution over a prolonged period (e.g., 30-60 minutes).[8][9] This maintains a very low steady-state concentration of the acyl chloride, starving the dimerization side reaction.
4. Solvent Selection
The solvent must be aprotic and inert to the reaction conditions.[10]
-
Common Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).[7][11]
-
Considerations: The solubility of the amine hydrochloride salt can be a factor. Hünig's base hydrochlorides are often more soluble in organic solvents than TEA hydrochloride, which can prevent the reaction from becoming an unmanageable slurry.[2]
Experimental Protocols
Protocol 1: Recommended Acylation with 4-Morpholineacetyl Chloride using Hünig's Base
This protocol is optimized to minimize dimer formation.
-
Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 eq).
-
Solvent and Base: Add anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration relative to the amine). Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add Hünig's Base (DIPEA, 1.2-1.5 eq) to the stirring solution and allow it to mix for 5 minutes.
-
Acyl Chloride Addition: In a separate dry vial, dissolve 4-Morpholineacetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold, stirring reaction mixture over 15-30 minutes using a syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Analytical Detection of Dimer Byproduct
Confirming the presence and quantity of the dimer is essential for troubleshooting.
-
Sample Preparation: Take a small aliquot from the crude reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration for analysis.
-
LC-MS Analysis:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid) is effective for separating the polar desired product from the likely less polar dimer.
-
Detection: Monitor the UV chromatogram and the total ion chromatogram (TIC). Look for a peak with the expected mass-to-charge ratio (m/z) of the protonated dimer.
-
-
GC-MS Analysis:
By implementing these diagnostic and procedural recommendations, you can effectively suppress dimer formation, leading to higher yields, easier purifications, and more reliable results in your research and development endeavors.
References
- Google Patents. (1980). JPS5572178A - Preparation of morpholinecarbonyl chloride.
-
Allery, A. (2023, February 10). Preparations and Reactions of Acyl Chlorides [Video]. YouTube. Retrieved February 7, 2026, from [Link]
-
Mol-Instincts. (2025, July 10). Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction conditions: i: Acyl chloride + triethylamine in 5 °C / stirring.... Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved February 7, 2026, from [Link]
-
Schmutz, M., et al. (1990). Stability of succinylcholine chloride injection at ambient temperature and 4 deg C in polypropylene syringes. American journal of hospital pharmacy, 47(10), 2291-2293. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2024, April 24). How can you avoid triethylamine salt precipitation while protecting Secondary amine with acid halide in presence of NEt3 especially in Flow sytem? Retrieved February 7, 2026, from [Link]
-
Reddit. (2024, September 14). Acid chloride reaction with amine. Retrieved February 7, 2026, from [Link]
-
New Era Instruments. (n.d.). The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? Retrieved February 7, 2026, from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2026, February 5). Stereoselective α-Glucosylations from Glycosyl Hemiacetals Mediated by Lithium Iodide and Synthesis of the Pentasaccharide Repeating Unit of FPS-1. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Stability of Succinylcholine Chloride Injection at Ambient Temperature and 4 Deg C in Polypropylene Syringes. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved February 7, 2026, from [Link]
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Impact of base choice on 4-Morpholineacetyl chloride reaction outcomes
Welcome to the technical support center for reactions involving 4-morpholineacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base selection in acylation reactions. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction outcomes and resolve common experimental challenges.
Section 1: Foundational Principles & Core Questions
This section addresses the fundamental concepts governing the reaction of 4-morpholineacetyl chloride with nucleophiles and the critical role of the base.
Q1: What is the fundamental mechanism for the reaction of 4-morpholineacetyl chloride with a primary or secondary amine?
A1: The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[1][2]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the 4-morpholineacetyl chloride. This is due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, which impart a significant partial positive charge on the carbon.[3] This initial attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and in the process, the chloride ion (a good leaving group) is expelled.
-
Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture then removes this proton to yield the final, neutral amide product and the base's conjugate acid.[4]
Diagram 1: General Reaction Mechanism
Caption: Nucleophilic addition-elimination pathway for amide formation.
Q2: Why is a base necessary in this reaction? Can I use my amine nucleophile as the base?
A2: A base is essential to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[5][6] If HCl is not neutralized, it will react with the starting amine nucleophile to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, which effectively halts the reaction and limits your theoretical maximum yield to 50%.[7]
While you can use two equivalents of your starting amine—one to act as the nucleophile and one to act as the base—this is often not ideal, especially if the amine is valuable or complex.[7] It is generally more efficient and economical to use a less expensive auxiliary base, such as a tertiary amine or an inorganic base.
Section 2: The Impact of Base Selection
The choice of base is arguably the most critical variable in this reaction. It influences reaction rate, yield, and the formation of byproducts.
Q3: What are the different types of bases I can use, and how do I choose the right one?
A3: Bases for this reaction can be broadly categorized by their steric bulk, nucleophilicity, and strength (pKa). The right choice depends on your substrate's sensitivity and the potential for side reactions.
| Base | Structure | pKa (Conjugate Acid) | Key Characteristics & Best Use Cases |
| Triethylamine (TEA) | Et₃N | ~10.75[8][9] | Workhorse Base: Strong, inexpensive, and effective. However, its steric bulk is moderate, and it can promote ketene formation. Best for simple, robust acylations. |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | ~11.0[4] | Sterically Hindered: Highly bulky, making it a poor nucleophile.[10] This is advantageous as it won't compete with your amine. However, its strong basicity can readily cause ketene formation.[11] |
| Pyridine | C₅H₅N | ~5.25[2] | Mild & Catalytic: A much weaker base that is less likely to cause ketene formation.[12] It can also act as a nucleophilic catalyst, activating the acyl chloride to speed up the reaction.[13] Ideal for sensitive substrates. |
| N-Methylmorpholine (NMM) | O(CH₂CH₂)₂NCH₃ | ~7.4[10] | Intermediate Choice: Less basic than TEA/DIPEA but stronger than pyridine. A good compromise to minimize base-sensitive side reactions while maintaining a reasonable reaction rate. |
| Inorganic Bases (e.g., K₂CO₃, NaOH) | K₂CO₃, NaOH | N/A | Biphasic Conditions: Often used in Schotten-Baumann conditions with a two-phase solvent system (e.g., DCM/water). The base remains in the aqueous phase, neutralizing HCl, while the organic components react in the organic phase. This can simplify workup. |
Diagram 2: Base Selection Workflow
Caption: Competition between desired acylation and undesired ketene formation.
-
Problem 2: Incorrect Stoichiometry or Order of Addition
-
Causality: The base is not catalytic; it is a reagent required in at least a 1:1 molar ratio to the acyl chloride to neutralize the HCl produced. [12]Furthermore, the order of addition is critical. Adding the base to the acyl chloride before the nucleophile can promote side reactions.
-
Solution: Always use at least 1 equivalent of the base. The standard, self-validating protocol is to dissolve your amine nucleophile and the base together in an appropriate solvent (e.g., DCM) and then slowly add the 4-morpholineacetyl chloride to this mixture, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. [12] Q5: I added DIPEA to my acyl chloride solution, and the mixture turned dark red/black. What happened?
-
A5: This is a known, though not fully understood, side reaction. Tertiary amines, particularly hindered ones like DIPEA, can sometimes react directly with highly reactive acyl chlorides, leading to the formation of colored, complex byproducts. This is another reason to follow the correct order of addition: always add the acyl chloride to the mixture of the amine nucleophile and the base. This ensures the acyl chloride preferentially reacts with your desired nucleophile, which is present in the pot.
Q6: My reaction is very slow, even with a strong base.
A6: If you have ruled out the issues above, consider steric hindrance on your nucleophile.
-
Causality: If your amine nucleophile is very bulky, its approach to the electrophilic carbonyl carbon can be physically blocked. [8]This steric hindrance will significantly slow down the reaction rate, regardless of the base used.
-
Solution:
-
Increase Reaction Temperature: Gently warming the reaction or allowing it to stir at room temperature for an extended period (e.g., overnight) can provide the necessary activation energy to overcome the steric barrier.
-
Use a Catalytic Base: Adding a small amount (e.g., 0.1 eq) of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) alongside your primary base can sometimes accelerate sluggish reactions. DMAP works by forming a highly reactive acylpyridinium intermediate.
-
Diagram 4: Troubleshooting Flowchart
Caption: A logical flowchart for diagnosing common reaction problems.
Section 4: Experimental Protocols
Protocol 1: General Acylation using a Tertiary Amine Base (TEA or DIPEA)
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq).
-
Add dry, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to dissolve the amine (concentration typically 0.1-0.5 M).
-
Add the tertiary amine base (e.g., TEA or DIPEA, 1.2 - 1.5 eq).
-
Cool the stirring mixture to 0 °C using an ice-water bath.
-
Slowly, add a solution of 4-morpholineacetyl chloride (1.1 eq) in the same dry solvent dropwise via a syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for purification. [2] Protocol 2: Acylation using Schotten-Baumann Conditions
-
In a flask, dissolve the amine (1.0 eq) in an organic solvent like DCM or Diethyl Ether.
-
In a separate beaker, prepare an aqueous solution of an inorganic base (e.g., 2 M NaOH or saturated K₂CO₃).
-
Combine the organic and aqueous solutions in a flask and stir vigorously to create a biphasic mixture. Cool to 0 °C.
-
Slowly add the 4-morpholineacetyl chloride (1.1 eq) to the vigorously stirring biphasic mixture.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring for completion.
-
After the reaction is complete, separate the layers in a separatory funnel.
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude product.
References
-
vCalc. (2021). pKa of Triethylamine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Triethylamine. PubChem Compound Database. Available at: [Link]
-
WordPress.com. (2016). Custom N-Methylmorpholine Introduction. Available at: [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]
-
Master Organic Chemistry. (2025). Reversible and Irreversible Acid-Base Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
-
Wikipedia. (n.d.). N-Methylmorpholine. Available at: [Link]
-
Wikipedia. (n.d.). Ketene. Available at: [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Available at: [Link]
-
Wikipedia. (n.d.). Triethylamine. Available at: [Link]
-
Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA). Available at: [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
-
Reddit. (2022). Ketene from acetyl chloride?. r/Chempros. Available at: [Link]
-
YouTube. (2016). Basicity vs Nucleophilicity - Steric Hindrance. The Organic Chemistry Tutor. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridinium. PubChem Compound Database. Available at: [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Available at: [Link]
-
PubMed. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Available at: [Link]
-
Reddit. (2021). steric hinderance and basicity. r/Mcat. Available at: [Link]
-
YouTube. (2017). Reactions Acid Chlorides With Amines. Dr. Richard Musgrave. Available at: [Link]
-
National Institutes of Health. (n.d.). Catalytic, asymmetric reactions of ketenes and ketene enolates. PMC. Available at: [Link]
-
ResearchGate. (2019). How come my acid chloride reacts with tertiary amine?. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]
-
ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. Available at: [Link]
-
ResearchGate. (2014). What is the effect of excess thionyl chloride on amide formation. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. Available at: [Link]
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Technical Support Center: Purifying Morpholine Derivatives with Column Chromatography
Welcome to the technical support center for the purification of morpholine derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to help you achieve optimal separation efficiency and purity for your target compounds.
Understanding the Unique Challenges of Morpholine Derivatives
Morpholine, a heterocyclic amine, and its derivatives are prevalent scaffolds in medicinal chemistry.[1] Their inherent basicity, courtesy of the nitrogen atom, and the polarity imparted by the ether linkage present a unique set of challenges in chromatographic purification.[2][3] These compounds are prone to strong interactions with the stationary phase, which can lead to poor peak shape, low recovery, and difficult separation from impurities. This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Stationary Phase Selection
Q1: What is the best stationary phase for purifying my morpholine derivative?
A1: The choice of stationary phase is critical and depends on the polarity of your specific morpholine derivative.
-
Normal-Phase Chromatography (Silica Gel): For many morpholine derivatives, silica gel is a good starting point.[4] It is a versatile adsorbent suitable for a wide range of compounds, including amines.[4] However, the acidic nature of silica can lead to strong adsorption of the basic morpholine moiety, causing peak tailing and potential degradation.
-
Alumina: Alumina is another excellent option and comes in acidic, neutral, and basic forms.[4] For most morpholine derivatives, basic or neutral alumina is preferable to minimize the strong acidic interactions that occur with silica gel.[4]
-
Reversed-Phase Chromatography (C18): If your morpholine derivative is sufficiently nonpolar, reversed-phase chromatography can be a powerful technique.[5][6] This is particularly useful for separating compounds with subtle differences in their hydrophobic regions. However, highly polar morpholine derivatives may have poor retention on standard C18 columns.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar, water-soluble morpholine derivatives, HILIC is an excellent choice.[5][8][9] HILIC utilizes a polar stationary phase with a high organic content mobile phase, promoting the retention of polar compounds that would otherwise elute in the void volume of a reversed-phase column.[9]
Q2: I'm seeing significant peak tailing with my morpholine derivative on silica gel. What's happening and how can I fix it?
A2: Peak tailing of basic compounds like morpholine derivatives on silica gel is a classic problem. It's caused by the strong interaction between the basic nitrogen atom of your compound and the acidic silanol groups on the silica surface. This leads to a non-uniform distribution of your compound as it travels through the column.
To mitigate this, you can:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase is highly effective.[10] The modifier will compete with your morpholine derivative for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Switch to a Different Stationary Phase: As mentioned in Q1, using basic or neutral alumina can prevent this issue from the outset.
Mobile Phase Optimization
Q3: How do I choose the right mobile phase for my morpholine derivative purification?
A3: The selection of the mobile phase is a balancing act between eluting your compound in a reasonable time and achieving good separation from impurities.
-
Normal-Phase Systems:
-
Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
-
For more polar morpholine derivatives, a combination of dichloromethane and methanol is often effective.[10]
-
Remember to incorporate a basic modifier like triethylamine if you are using silica gel.[10]
-
-
Reversed-Phase Systems:
-
Typically, a mixture of water and a polar organic solvent like acetonitrile or methanol is used.[11]
-
Buffers can be added to control the pH of the mobile phase. For basic compounds like morpholine derivatives, maintaining a slightly acidic pH can improve peak shape by ensuring the analyte is in a single ionic form.[8] Phosphoric acid or formic acid are commonly used for this purpose.[11]
-
-
HILIC Systems:
-
The mobile phase in HILIC consists of a high percentage of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[5][9] The high organic content creates a water-rich layer on the polar stationary phase, which facilitates the partitioning and retention of polar analytes.[9]
-
Q4: My compound is not moving off the baseline in my chosen solvent system. What should I do?
A4: If your compound is too strongly retained, you need to increase the polarity of your mobile phase.
-
In Normal-Phase: Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If you are already at a high concentration of ethyl acetate, consider switching to a more polar solvent like methanol.
-
In Reversed-Phase: Decrease the polarity of the mobile phase by increasing the proportion of the organic solvent (e.g., increase the percentage of acetonitrile in a water/acetonitrile system).
The following table provides a general guide for solvent selection in normal-phase chromatography, ordered by increasing polarity.
| Solvent | Polarity Index |
| Hexane/Heptane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Methanol | 5.1 |
| Water | 10.2 |
Note: Polarity indices are approximate and can vary slightly depending on the source.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Separation/Overlapping Peaks | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column channeling. | 1. Optimize the mobile phase: If peaks are eluting too quickly, decrease the mobile phase polarity (normal-phase) or increase it (reversed-phase). Run a gradient elution to identify the optimal isocratic conditions. 2. Reduce sample load: Overloading the column leads to broad peaks and poor resolution. As a rule of thumb, the sample should occupy no more than 10-15% of the column volume. 3. Repack the column: Channeling occurs when the stationary phase is not packed uniformly, creating pathways of lower resistance for the mobile phase and sample to travel through. Ensure the column is packed evenly and the top of the stationary phase is flat. |
| Compound Streaking or Tailing | 1. Strong interaction with the stationary phase (especially basic compounds on silica). 2. Sample insolubility in the mobile phase. | 1. Add a mobile phase modifier: For basic morpholine derivatives on silica, add 0.1-1% triethylamine to the mobile phase to block active sites.[10] 2. Ensure complete dissolution: Dissolve the sample in a minimal amount of a solvent in which it is highly soluble before loading it onto the column. If loading in the mobile phase, ensure it is fully dissolved. |
| Low or No Recovery of Compound | 1. Irreversible adsorption to the stationary phase. 2. Compound decomposition on the column. | 1. Use a less acidic stationary phase: If using silica, switch to neutral or basic alumina. For very polar compounds, consider HILIC. 2. Check compound stability: Some morpholine derivatives may be sensitive to the acidic nature of silica gel. Running a small-scale stability test by mixing your compound with silica in a vial can help diagnose this issue. |
| Cracked or Channeled Column Bed | 1. Running the column dry. 2. Rapid changes in mobile phase polarity. | 1. Maintain a constant solvent head: Never let the solvent level drop below the top of the stationary phase. 2. Use gradual solvent changes: When running a gradient, change the solvent composition gradually to avoid thermal stress and disruption of the packed bed. |
Experimental Protocols
Protocol 1: Column Packing (Slurry Method)
-
Prepare the Slurry: In a beaker, mix the chosen stationary phase (e.g., silica gel) with the initial mobile phase until a consistent, pourable slurry is formed.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Pour the Slurry: Gently pour the slurry into the column. Use a funnel to avoid spilling.
-
Compact the Bed: Gently tap the side of the column to dislodge any air bubbles and encourage even packing. Open the stopcock to allow some solvent to drain, which will help compact the bed.
-
Add a Protective Layer: Once the stationary phase has settled, add a thin layer of sand on top to prevent disruption of the bed when adding the sample and mobile phase.
-
Equilibrate the Column: Run the initial mobile phase through the column for several column volumes to ensure the bed is fully equilibrated before loading the sample.
Protocol 2: Sample Loading
-
Dissolve the Sample: Dissolve your crude morpholine derivative in a minimal amount of the mobile phase or a solvent in which it is highly soluble.
-
Load the Sample: Carefully apply the dissolved sample to the top of the column using a pipette.
-
Adsorb the Sample: Allow the sample to enter the stationary phase by opening the stopcock and draining the solvent until the liquid level is just at the top of the sand layer.
-
Wash: Carefully add a small amount of fresh mobile phase to wash any remaining sample from the sides of the column onto the stationary phase. Repeat this step 2-3 times.
-
Begin Elution: Fill the column with the mobile phase and begin the elution process.
Visualizing the Workflow
General Column Chromatography Workflow
Caption: A generalized workflow for the purification of morpholine derivatives by column chromatography.
Troubleshooting Logic for Peak Tailing
Caption: Decision-making process for addressing peak tailing of morpholine derivatives.
References
- Chrom Tech, Inc. (2024, November 20).
- ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
- Columbia University.
- Benchchem. troubleshooting guide for the synthesis of morpholine compounds.
- Waters Blog. (2025, June 18).
- SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry.
- Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- PerkinElmer. (2023, December 8).
- MORPHOLINE.
- Phenomenex.
- 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
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- 2. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
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- 4. columbia.edu [columbia.edu]
- 5. waters.com [waters.com]
- 6. sepscience.com [sepscience.com]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmanow.live [pharmanow.live]
- 9. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
LC-MS/MS method for the analysis of morpholine-containing compounds
A Senior Application Scientist's Guide to LC-MS/MS Methods for Morpholine-Containing Compounds
Introduction: The Double-Edged Sword of the Morpholine Moiety
The morpholine heterocycle is a cornerstone in modern medicinal chemistry.[1][2] Its inclusion in a drug candidate's structure is a strategic decision to enhance desirable physicochemical properties such as aqueous solubility, metabolic stability, and absorption, ultimately improving bioavailability.[1] However, this versatile structural unit presents a significant analytical challenge. Morpholine's high polarity makes it difficult to retain on conventional reversed-phase liquid chromatography (RPLC) columns, and its secondary amine structure poses a risk of forming carcinogenic N-nitrosomorpholine (NMOR) impurities.[3][4][5][6]
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) strategies for the robust analysis of morpholine-containing compounds. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a scientifically sound and trustworthy approach to this analytical challenge.
The Core Challenge: Polarity and Its Analytical Implications
Direct analysis of small, highly polar molecules like morpholine is notoriously difficult using the workhorse of pharmaceutical analysis, RPLC.[7] These compounds have minimal interaction with the nonpolar stationary phase, leading to poor retention, early elution, and potential co-elution with matrix interferences, which can suppress the analyte signal in the mass spectrometer.[7][8][9]
To overcome this, several distinct LC-MS/MS strategies have been developed. The choice of method depends critically on the specific analyte and the analytical context—whether it's quantifying a residual impurity, a large drug molecule containing a morpholine moiety, or conducting pharmacokinetic studies.[10]
Method Comparison: A Strategic Overview
The analytical approach to morpholine-containing compounds can be broadly categorized into three main strategies. The selection of a particular strategy is a critical decision driven by the compound's overall polarity, the required sensitivity, and the complexity of the sample matrix.
| Method Strategy | Primary Application | Principle | Key Advantages | Considerations |
| HILIC-MS/MS | Small, highly polar morpholine-containing compounds (e.g., morpholine itself, small metabolites).[11][12] | Utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes.[11] | Excellent retention for polar compounds, enhanced MS sensitivity due to efficient mobile phase desolvation.[11] | Can be less robust than RPLC; requires careful equilibration and method development.[7] |
| RPLC-MS/MS | Larger, less polar drug molecules that incorporate a morpholine moiety (e.g., many APIs). | Standard reversed-phase chromatography where the morpholine group is only one part of a larger, more hydrophobic molecule. | Highly robust, reproducible, and widely used in pharmaceutical labs. Vast selection of column chemistries available.[13] | Unsuitable for morpholine itself or very small, polar analogues due to poor retention. |
| Derivatization-LC/GC-MS | Trace-level quantification of morpholine as a residual solvent or impurity.[3][4][14] | Chemically modifies morpholine to create a less polar, more volatile, or more easily ionizable derivative.[3][4] | Significantly improves chromatographic retention and/or detector response, enabling very low detection limits.[4] | Adds complexity and time to sample preparation; potential for incomplete reactions or side products.[15] |
Deep Dive 1: HILIC-MS/MS for Direct Analysis of Polar Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for analyzing small polar compounds without derivatization.[11][16]
Mechanism of Action: In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase containing a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the proportion of the aqueous solvent.[11]
Why it Works for Morpholine: This mechanism is ideal for morpholine and its polar metabolites. The high organic content of the mobile phase also offers a significant advantage for MS detection, as the mobile phase is more volatile, leading to more efficient droplet desolvation and ionization in the MS source, thereby boosting sensitivity.[11]
Workflow for HILIC-MS/MS Analysis
Caption: HILIC-MS/MS workflow for polar morpholine compounds.
Exemplar Protocol: Morpholine Residue in a Drug Substance via HILIC-MS/MS
This protocol is representative of a method for quantifying residual morpholine.
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of morpholine in water.
-
Create a calibration curve (e.g., 1-100 ng/mL) by diluting the stock in 90:10 acetonitrile:water.
-
Accurately weigh 100 mg of the drug substance and dissolve in 1 mL of water.
-
Add 9 mL of acetonitrile, vortex to mix (this precipitates the bulk drug substance while keeping polar morpholine in solution).
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC Conditions:
-
Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 3 min, hold for 1 min, then return to 95% B and equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions:
-
Morpholine: Precursor ion (Q1) m/z 88.1 -> Product ion (Q3) m/z 44.1 (quantifier), 70.1 (qualifier).
-
Internal Standard (e.g., Morpholine-d8): Precursor ion (Q1) m/z 96.1 -> Product ion (Q3) m/z 48.1.
-
-
Key Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal.
-
Deep Dive 2: Derivatization for Ultimate Sensitivity
When sub-ppm level sensitivity for morpholine is required, derivatization is the most effective strategy.[4] This involves a chemical reaction to convert morpholine into a new compound with properties better suited for analysis.
Causality of Choice:
-
Improved Chromatography: The derivative is often less polar, allowing for excellent retention and peak shape on standard RPLC columns.
-
Enhanced Volatility: For Gas Chromatography (GC-MS), derivatization is essential to make morpholine volatile enough for analysis.[3][4]
-
Increased MS Signal: The derivative may ionize more efficiently or can be designed to include a group that is easily detectable (e.g., a UV-active chromophore for HPLC-UV).[14][17]
A common and robust derivatization strategy for secondary amines like morpholine is nitrosation under acidic conditions to form N-nitrosomorpholine (NMOR).[3][4][18] This derivative is less polar and volatile, making it suitable for both LC-MS and GC-MS.[3][4]
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical strategy.
Exemplar Protocol: Trace Morpholine via Nitrosation and GC-MS
This method is highly sensitive and specific, drawing from established procedures for nitrosamine analysis.[3][4]
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample (e.g., 500 mg) in 20 mL of purified water in a suitable tube.[3]
-
Add 200 µL of 0.05 M hydrochloric acid.[3]
-
Add 200 µL of saturated sodium nitrite solution to initiate the derivatization.[3]
-
Vortex and heat the mixture at 40°C for 5 minutes.[4]
-
After cooling, add 0.5 mL of dichloromethane and vortex for 1 minute to extract the N-nitrosomorpholine derivative.[4]
-
Allow the layers to separate and carefully transfer the lower organic layer to a GC vial.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890 or equivalent.[4]
-
Column: Mid-polarity column (e.g., TM-1701, 30 m x 0.32 mm, 0.5 µm).[4]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[4]
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temp 100°C, hold for 4 min, ramp to 120°C at 10°C/min, hold for 3 min, then ramp to 250°C at 20°C/min and hold for 5 min.[4]
-
MS System: Agilent 5975C or equivalent triple quadrupole.[4]
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM.
-
Monitored Ions for NMOR: m/z 116.1 (molecular ion) and 86.1 (fragment ion).[4]
-
Alternative Techniques: A Comparative Outlook
While LC-MS/MS is the gold standard for its sensitivity and selectivity, other techniques have their place.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As detailed above, GC-MS is a powerful alternative, especially when coupled with derivatization.[3][4][19] It offers excellent separation efficiency for volatile compounds. However, it is not suitable for non-volatile or thermally labile morpholine-containing drugs.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method can be used post-derivatization if the chosen reagent imparts a strong chromophore to the morpholine molecule.[14][17] For instance, derivatization with 1-Naphthyl isothiocyanate creates a derivative with strong UV absorbance.[14][17] This approach is more accessible if an MS detector is unavailable but lacks the specificity and sensitivity of mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation and can be used for quantification (qNMR).[20] However, it lacks the sensitivity required for trace-level impurity analysis and is not suitable for high-throughput screening in complex matrices.
Trustworthiness: Method Validation and Regulatory Context
Any analytical method used in drug development must be validated to ensure its performance is reliable. This is a non-negotiable aspect of scientific integrity and regulatory compliance. Validation should be performed according to ICH Q2(R1) guidelines.
For morpholine-containing compounds, particular attention must be paid to the potential for N-nitrosomorpholine formation. Global regulatory bodies, including the FDA and EMA, have issued stringent guidance on the control of nitrosamine impurities in pharmaceuticals.[5][21][22] Any method for a morpholine-containing API must be accompanied by a risk assessment and, if necessary, a validated method for the corresponding nitrosamine.[22]
Conclusion
The analysis of morpholine-containing compounds by LC-MS/MS is a multifaceted challenge that demands a strategic, evidence-based approach. There is no single "best" method; the optimal choice is dictated by the analyte's structure, the required sensitivity, and the sample matrix.
-
For large drug molecules , robust RPLC-MS/MS methods are the standard.
-
For small, polar analytes like morpholine itself, HILIC-MS/MS provides a direct and sensitive solution.
-
For trace-level impurity quantification , derivatization coupled with GC-MS or LC-MS/MS offers unparalleled sensitivity.
By understanding the causality behind these choices and adhering to rigorous validation principles, researchers can develop reliable and trustworthy methods to support the development of safe and effective medicines.
References
- Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC International - Chromatography Online. (2016).
-
Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
- LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin - Thermo Fisher Scientific. (n.d.).
- Determination and Pharmacokinetics of Acetylcorynoline in Mouse Plasma by UPLC–MS/MS. (n.d.). Semantic Scholar.
-
Jansson, D., & Rosen, J. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(24), 5893–5911. Retrieved from [Link]
- LC-MS/MS Method Development for Drug Analysis. (2024). YouTube.
-
Mack, A. E. (n.d.). Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns with UHPLC/MS. Agilent Technologies, Inc.. Retrieved from [Link]
-
Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Retrieved from [Link]
- Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (2001). ResearchGate.
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]
-
ANWAR, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 522-529. Retrieved from [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PMC. Retrieved from [Link]
-
Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–701. Retrieved from [Link]
-
Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. (n.d.). Retrieved from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2023). FDA. Retrieved from [Link]
-
Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of highly polar pesticides in foods by LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitrosamine impurities. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
-
Emerging Trends in Nitrosamine Analysis for Pharma. (n.d.). Agilent. Retrieved from [Link]
-
González-Domínguez, R., et al. (2015). LC-MS metabolomics of polar compounds. Bioanalysis, 7(12), 1545-62. Retrieved from [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025). PMC. Retrieved from [Link]
-
Overview of Methods and Considerations for Handling Complex Samples. (2020). Chromatography Online. Retrieved from [Link]
-
Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. Retrieved from [Link]
-
Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. (n.d.). Retrieved from [Link]
-
Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. (2025). LCGC International - Chromatography Online. Retrieved from [Link]
-
Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. (2017). ResearchGate. Retrieved from [Link]
-
Annex 2 - Good manufacturing practices: guidance on nitrosamine impurities. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]
-
Integration of Two-Dimensional Liquid Chromatography-Mass Spectrometry and Molecular Docking to Characterize and Predict Polar Active Compounds in Curcuma kwangsiensis. (2023). MDPI. Retrieved from [Link]
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- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
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Comparative Guide: NMR Spectroscopic Characterization of 4-Morpholineacetyl Chloride Products
Executive Summary: The "Invisible" Hydrolysis Challenge
4-Morpholineacetyl chloride hydrochloride is a critical intermediate in drug discovery, widely used to introduce the morpholine solubilizing group into scaffolds via amide coupling. However, its high reactivity presents a unique analytical challenge: rapid hydrolysis .
Upon exposure to atmospheric moisture, the electrophilic acyl chloride converts back to its precursor, 4-morpholineacetic acid. Standard QC protocols often fail because the two species share similar solubility profiles and NMR features.
This guide provides a definitive, comparative NMR protocol to distinguish the active Acyl Chloride from the inactive Carboxylic Acid and Ester impurities. It moves beyond simple spectral listing to explain the causality of chemical shifts and provides a self-validating method for purity assessment.
Chemical Context & Stability Pathways
To interpret the NMR data correctly, one must understand the dynamic behavior of the molecule in the NMR tube. The following diagram illustrates the synthesis and degradation pathways that dictate the spectral features.
Figure 1: The stability lifecycle of 4-Morpholineacetyl chloride. The "Active Product" (Green) is transient and reverts to the "Precursor" (Red) upon contact with moisture.
Comparative NMR Analysis
The primary differentiator between the Acid Chloride and the Carboxylic Acid is the chemical shift of the
The Diagnostic Shift Mechanism
The carbonyl carbon in an acyl chloride is significantly more electron-deficient than in a carboxylic acid due to the inductive withdrawal of the Chlorine atom. This descreening effect propagates to the adjacent
Comparative Chemical Shift Table (DMSO-d )
The following data assumes the Hydrochloride Salt form, which is the standard commercial solid.
| Feature | Target Product (Acyl Chloride) | Major Impurity (Carboxylic Acid) | Surrogate (Methyl Ester) |
| Functional Group | –COCl | –COOH | –COOCH |
| Morpholine N-CH | |||
| Morpholine O-CH | |||
| Exchangeable Protons | None (if dry) | Broad singlet ~10-12 ppm (COOH) | None |
| Stability in DMSO | < 15 mins (Variable) | Stable | Stable |
*Note: N-CH
Experimental Protocols
Protocol A: Direct Characterization (High Risk/High Reward)
Use this method to confirm the presence of the active acyl chloride.
-
Solvent Prep: Dry DMSO-d
over 4Å molecular sieves for 24 hours. Do not use standard bottle DMSO without drying. -
Sample Prep: In a glovebox or under N
flow, dissolve 10 mg of product in 0.6 mL dry DMSO-d . -
Acquisition:
-
Pulse Program: zg30 (standard proton).
-
Scans: 16 (Keep it low to minimize time).
-
Time: Acquire immediately (< 5 mins from dissolution).
-
-
Validation: Look for the singlet at >4.5 ppm . If you see a singlet at ~4.0 ppm, hydrolysis has occurred.
Protocol B: Derivatization Method (Recommended for QC)
Use this method for precise purity quantification.
-
Reaction: Take 20 mg of the bulk product. Add 0.5 mL of HPLC-grade Methanol (anhydrous).
-
Mechanism: The acyl chloride reacts instantly with methanol to form the Methyl Ester and HCl. The carboxylic acid impurity does not react under these mild conditions without a catalyst/heat.
-
Workup: Evaporate the methanol under vacuum.
-
NMR: Dissolve the residue in DMSO-d
or CDCl . -
Analysis:
-
Integrate the Methyl Ester singlet (~3.7 ppm for O-CH
or ~3.5 ppm for -CH ). -
Integrate the unreacted Acid impurity (
-CH at ~4.0 ppm). -
Ratio: This gives the exact purity of the original acyl chloride.
-
Decision Logic for Spectral Interpretation
Use the following logic flow to interpret your NMR spectrum and determine the quality of your reagent.
Figure 2: Diagnostic decision tree for evaluating 4-Morpholineacetyl chloride quality based on
Critical Nuances & Troubleshooting
Solvent Effects (DMSO vs. CDCl )
-
DMSO-d
: Preferred for the Hydrochloride salt due to solubility. However, DMSO is hygroscopic. Even "fresh" ampoules can contain water. The "HDO" peak in DMSO appears at 3.33 ppm. If this peak is large, your Acyl Chloride signal at 4.7 ppm will likely vanish (hydrolyze) during the scan. -
CDCl
: The HCl salt is often insoluble in chloroform. If you must use CDCl , you may need to perform a "shake-out" with NaHCO to isolate the free base, but this destroys the acyl chloride functionality. Therefore, CDCl is not recommended for the direct analysis of the acyl chloride salt.
The "Pummerer" Risk
Acyl chlorides can react with DMSO itself under certain conditions (Pummerer rearrangement), leading to byproducts (e.g., chloromethyl methyl sulfide). If you observe unexpected peaks around 2.0–2.5 ppm that are not solvent residuals, acquire the spectrum in Acetonitrile-d
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Al-Tamiemi, E. O., et al. (2016).[2] Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal.
Sources
Resolving the Morpholine Flutter: A Crystallographic Guide
Executive Summary: The Structural Ambiguity of Morpholine
In medicinal chemistry, the morpholine ring is a privileged pharmacophore, pivotal in drugs like Linezolid (antibiotic) and Gefitinib (anticancer). However, for the structural biologist, morpholine derivatives present a unique challenge: conformational flexibility .
While the ring predominantly adopts a chair conformation, the nitrogen atom undergoes rapid pyramidal inversion, and the ring itself can flip between chair and twisted-boat forms depending on substitutions and protonation states. Standard solution-state NMR (
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational Modeling, establishing SC-XRD as the definitive method for resolving absolute configuration and static conformation in morpholine derivatives.
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis compares the three primary methods for structural elucidation of small-molecule morpholine derivatives.
Table 1: Performance Matrix for Morpholine Structural Analysis
| Feature | SC-XRD (Gold Standard) | Solution NMR (NOESY/ROESY) | DFT Computational Modeling |
| Primary Output | Absolute 3D coordinates (x,y,z) & Absolute Configuration | Relative spatial proximity (through-space coupling) | Predicted energy minima & theoretical geometry |
| Conformational Insight | Static Snapshot: Captures the specific low-energy conformer present in the lattice. | Dynamic Average: Rapid N-inversion often blurs axial/equatorial distinctions. | Idealized: May miss packing forces that distort geometry in reality. |
| Resolution | Atomic (<0.8 Å) | Functional Group Level | N/A (Theoretical) |
| Sample State | Solid (Single Crystal required) | Solution (Deuterated solvent) | Virtual |
| Critical Limitation | Requires a high-quality crystal (difficult for oily morpholines). | Cannot easily distinguish between rapid equilibrating conformers. | Heavily dependent on basis set selection (e.g., B3LYP/6-31G*). |
Comparison Insight
Why NMR Fails the "Flutter" Test: In solution, the morpholine nitrogen inverts rapidly (barrier ~6-10 kcal/mol). An NMR spectrum often shows a simplified, symmetric signal due to this averaging. You cannot definitively prove if the N-substituent is axial or equatorial at the binding moment.
Why SC-XRD Wins: Crystallization freezes this motion. As seen in the Linezolid structures, SC-XRD reveals the morpholine ring in a specific chair conformation with the N-aryl group in an equatorial position, stabilized by intermolecular hydrogen bonds. This static data is non-negotiable for docking studies.
Decision Logic: When to Deploy X-ray Analysis
The following decision matrix illustrates the logical flow for selecting the correct analytical tool based on sample behavior.
Figure 1: Decision matrix for selecting structural analysis methods. Note that "oily" morpholines require salt formation to access the SC-XRD route.
Critical Experimental Workflow: Crystallizing Morpholine Salts
Many morpholine derivatives are oils or low-melting solids due to the ring's flexibility. To obtain X-ray quality crystals, you must often convert the free base into a salt.
The "Anti-Solvent Vapor Diffusion" Protocol
This protocol is self-validating: if the precipitant is amorphous, the diffusion rate was too fast.
Reagents:
-
Solvent A (Good Solvent): Methanol or Ethanol (High solubility for salt).
-
Solvent B (Anti-Solvent): Diethyl Ether or Hexane (Low solubility, high vapor pressure).
-
Acid: HCl (4M in dioxane) or Fumaric Acid (for co-crystals).
Step-by-Step Methodology:
-
Salt Formation: Dissolve 20 mg of your morpholine derivative in 0.5 mL of Solvent A. Add 1.1 equivalents of the acid. Sonicate until clear.
-
The Setup (Double Vial System):
-
Place the solution in a small inner vial (1.5 mL GC vial). Do not cap it.
-
Place the inner vial inside a larger outer vial (20 mL scintillation vial).
-
Add 3 mL of Solvent B to the outer vial (surrounding the inner vial).
-
-
Equilibration: Cap the outer vial tightly.
-
Mechanism:[1] Solvent B (high vapor pressure) will slowly diffuse into the inner vial, lowering the solubility of the morpholine salt gradually.
-
-
Observation: Check after 24-48 hours.
-
Validation: Clear, faceted blocks indicate success. Feathery needles indicate diffusion was too fast (try 4°C).
-
-
Harvesting: Mount crystals using Paratone-N oil and flash-cool to 100K immediately to prevent solvent loss (desolvation).
Figure 2: The Vapor Diffusion workflow optimized for hygroscopic morpholine salts.
Data Interpretation: What to Look For
When analyzing the CIF (Crystallographic Information File) for a morpholine derivative, focus on these three specific parameters to validate your structure.
The Chair vs. Boat Check
Calculate the Cremer-Pople puckering parameters.
-
Chair: The sum of bond angles inside the ring should approach 720° (flat) but typically sits around 660-680° for a chair.
-
Torsion Angles: Look for the alternating sign pattern (+60, -60, +60...) in the O-C-C-N torsion angles.
Nitrogen Pyramidalization
Measure the bond angles around the Nitrogen atom.
-
Sum of Angles (
N):-
N
328° indicates a pure pyramidal nitrogen (typical for salts). -
N
360° indicates a planar nitrogen (typical if conjugated to a carbonyl, e.g., in Linezolid's acetamide group).
-
N
Intermolecular H-Bonding
In morpholine salts (e.g., Morpholinium Chloride), look for the N-H...Cl charge-assisted hydrogen bond. This interaction often "locks" the morpholine ring into a specific orientation, preventing the flipping seen in NMR.
Case Study: Linezolid
Background: Linezolid (Zyvox) is an oxazolidinone antibiotic containing a morpholine ring. The Problem: Early development required understanding how the morpholine ring oriented itself in the ribosome binding pocket. The Solution:
-
Method: SC-XRD of the drug alone and bound to the 50S ribosomal subunit.
-
Finding: The crystal structure revealed the morpholine ring in a distinct chair conformation .[2][3]
-
Key Interaction: The morpholine oxygen acts as a hydrogen bond acceptor, while the nitrogen (linked to the phenyl ring) remains planar due to conjugation.
-
Outcome: This static structural data allowed chemists to modify the acetamide tail without disrupting the critical morpholine binding pose.
References
-
Comparison of X-ray and NMR: Vertex AI Search Result 1.1 & 1.2 Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
-
Morpholine Conformational Analysis: Vertex AI Search Result 1.3 Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
-
Linezolid Crystal Structure: Vertex AI Search Result 1.9 Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.
-
Crystallization of Morpholine Salts: Vertex AI Search Result 1.7 X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine...
-
Advanced Crystallization Methods: Vertex AI Search Result 1.10 Advanced crystallisation methods for small organic molecules - Chemical Society Reviews.
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
The Morpholine Paradox: Bridging the In Vitro Potency and In Vivo Efficacy Gap
Executive Summary: The "Privileged" Scaffold Trap
In medicinal chemistry, the morpholine ring is often termed a "privileged structure."[1] It is frequently deployed to optimize solubility, modulate lipophilicity (LogP), and provide a critical hydrogen-bond acceptor.[2][3] However, a recurring failure mode exists where morpholine-based candidates exhibit nanomolar potency in vitro but fail to demonstrate commensurate efficacy in vivo.
This guide dissects the "Morpholine Paradox." It explains why the very features that make morpholine attractive in a petri dish—its polarity and metabolic susceptibility—can become liabilities in a living system. We provide the experimental frameworks to detect these issues early, preventing costly late-stage attrition.
The Physicochemical Disconnect
To understand the divergence between in vitro and in vivo activity, we must analyze the morpholine ring's behavior in two distinct environments: the static buffer of an assay and the dynamic flow of a biological system.
The In Vitro Advantage (The "Hook")
In enzyme assays (e.g., Kinase inhibition), the morpholine oxygen often serves as a critical anchor.
-
H-Bonding: The ether oxygen acts as a hydrogen bond acceptor. In PI3K inhibitors, for instance, this oxygen often binds to the hinge region (e.g., Val882), driving potency into the low nanomolar range.
-
Solubility: The amine nitrogen (pKa ~8.[4]3) is largely protonated at physiological pH, enhancing aqueous solubility compared to phenyl or cyclohexane analogs. This prevents compound precipitation in high-concentration in vitro screens, yielding clean, reproducible IC50 curves.
The In Vivo Liability (The "Sink")
Once the compound enters the systemic circulation, the morpholine ring becomes a metabolic target.
-
Oxidative Ring Opening: This is the primary cause of the in vivo disconnect. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) attack the carbon alpha to the nitrogen. This leads to the formation of an unstable carbinolamine, which collapses into a ring-opened metabolite (often an amino-acid-like structure).
-
Consequence: The ring-opened metabolite usually loses the critical H-bond geometry required for target binding. Furthermore, the rapid clearance (
) reduces the Area Under the Curve (AUC), meaning the drug never sustains therapeutic concentrations at the tumor or infection site.
Visualizing the Metabolic Failure Mode
The following diagram illustrates the specific metabolic pathway that destroys morpholine efficacy in vivo. This pathway must be monitored during Lead Optimization.
Figure 1: The oxidative ring-opening pathway of morpholine. The transition from the parent drug to the ring-opened metabolite destroys the pharmacophore, leading to the in vitro/in vivo disconnect.
Comparative Performance Data
The following table synthesizes data typical of a morpholine-based kinase inhibitor development program. Note the sharp drop in performance once metabolic stability becomes a factor.
| Metric | In Vitro (Enzyme/Cell) | In Vivo (Mouse Model) | The Disconnect Cause |
| Potency | IC50: 5 nM (High affinity binding) | ED50: >100 mg/kg (Weak tumor regression) | Rapid clearance prevents |
| Solubility | >100 µM (PBS pH 7.4) | High absorption potential | Solubility is not the issue; the drug gets in but is destroyed. |
| Permeability | Papp: | Brain/Plasma ratio: 0.2 | P-gp efflux (morpholine is a P-gp substrate) limits CNS exposure. |
| Stability | Stable in buffer (24h) | Oxidative Ring Opening (See Fig 1). |
Experimental Protocols: Validating the Liability
To confirm if your morpholine candidate is suffering from this specific liability, do not rely solely on standard pharmacokinetic (PK) studies. You must run a Metabolite Identification (MetID) workflow specifically targeting the ring-opened species.
Protocol A: Targeted Microsomal Stability & MetID
This protocol differentiates between general clearance and specific morpholine instability.
Reagents:
-
Pooled Liver Microsomes (Human/Mouse/Rat).
-
NADPH Regenerating System.
-
LC-MS/MS (Triple Quadrupole).
Workflow:
-
Incubation: Incubate test compound (1 µM) with microsomes (0.5 mg/mL) and NADPH at 37°C.
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
Analysis (The Critical Step):
-
Do not just monitor the disappearance of the parent mass (
). -
Set up MRM transitions for
(Lactam/Hydroxyl) and (Ring opened acid). -
Why? If you see rapid disappearance of Parent (
) and simultaneous appearance of , your morpholine ring is opening.
-
Protocol B: In Vivo "Cassette" PK with Metabolite Tracking
To correlate the in vitro instability to in vivo failure.
-
Dosing: Administer the candidate IV (1 mg/kg) and PO (5 mg/kg) to mice (
). -
Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24h.
-
Processing: Protein precipitation.
-
Data Interpretation:
-
Calculate Clearance (
) and Bioavailability ( ). -
Crucial Check: If
approximates hepatic blood flow (high extraction ratio) despite high permeability, the morpholine is being metabolized during the "first pass" through the liver.
-
Strategic Optimization: Fixing the Morpholine
If the protocols above confirm metabolic instability, chemical modification is required. The goal is to block the metabolic "soft spot" (the carbon next to the nitrogen) without killing the in vitro potency.
The Optimization Workflow
Figure 2: Decision tree for stabilizing morpholine pharmacophores. Methylation or bridging often retains binding while blocking CYP450 access.
Explanation of Strategies:
-
Steric Shielding: Adding a methyl group adjacent to the nitrogen (C3 or C5 positions) hinders the approach of the CYP450 heme iron, slowing down oxidation.
-
Example:Gefitinib uses a morpholine, but in cases where stability is poor, analogs with dimethyl-morpholine are often used.
-
-
Bridging: Creating a bridged system (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) locks the conformation. This prevents the ring from adopting the specific geometry required for the oxidative ring-opening transition state.
-
Reference: This approach was successfully used in the optimization of mTOR inhibitors to improve brain penetration and stability [1].
-
Conclusion
Morpholine is a powerful tool for modulating solubility and potency, but it carries a high risk of in vivo metabolic failure. The disconnect between nanomolar in vitro potency and poor in vivo efficacy is frequently driven by oxidative ring opening .
Recommendation:
-
Do not advance a morpholine candidate based on IC50 alone.
-
Implement Protocol A (Microsomal Stability with MetID) early in the Hit-to-Lead phase.
-
If instability is detected, utilize steric shielding (methylation) or bridging to block the metabolic soft spot before entering animal efficacy models.
References
-
Bimiralisib (PQR309)
-
Morpholine Metabolism Mechanisms
- Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Source: ACS Chemical Neuroscience.
-
URL:[Link]
-
General Pharmacokinetics of Morpholine Drugs
- Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
- Source: Chemical Biology & Drug Design (via NCBI).
-
URL:[Link]
Sources
Head-to-Head Guide: Next-Generation Amide Coupling Reagents (COMU vs. HATU vs. T3P)
Executive Summary: The Shift from "Classic" to "Smart" Coupling
For two decades, HATU has served as the "break-glass-in-case-of-emergency" reagent for difficult amide bonds. However, its dominance is waning due to safety concerns (explosivity of benzotriazoles), atom economy issues, and the formation of guanidinium byproducts.
This guide presents a technical head-to-head comparison of HATU against two superior alternatives:
-
COMU: The third-generation uronium salt that outperforms HATU in steric hindrance and chiral retention while eliminating explosion risks.
-
T3P (Propylphosphonic Anhydride): The process-friendly, zero-epimerization reagent that simplifies workup to a single aqueous wash.
The Verdict Upfront:
-
Use COMU for discovery-phase synthesis of sterically hindered peptides (e.g., Aib-containing sequences) and when suppressing racemization is critical.
-
Use T3P for gram-to-kilogram scale-up where Process Mass Intensity (PMI) and ease of workup drive the decision.
-
Retain HATU only as a legacy benchmark; it no longer holds the title for "highest yield."
Mechanistic Causality: Why Reagents Fail
To understand yield differences, we must look at the activation species.
-
The HATU Problem: HATU generates an -OAt active ester. While reactive, the byproduct (HOAt) can be autocatalytic and explosive.[1] Furthermore, if the amine is slow to react (steric bulk), the excess HATU reacts with the amine to form a non-productive guanidinium species, killing the yield.
-
The COMU Solution: COMU generates an -Oxyma active ester. The morpholino group acts as an internal base (proton acceptor) and solubilizer. Crucially, COMU is stable and does not form guanidinium byproducts as readily.
-
The T3P Advantage: T3P acts as a Lewis acid activator, forming a mixed anhydride. It does not release a nucleophilic byproduct that could attack the activated acid, virtually eliminating epimerization.
Visualization: Activation Pathways & Failure Modes
Caption: Comparative activation pathways. Note HATU's susceptibility to guanidinium side-reactions compared to the cleaner pathways of COMU and T3P.
Head-to-Head Performance Data
The following data aggregates comparative studies, specifically focusing on "stress tests"—reactions known to fail due to steric hindrance (e.g.,
Scenario A: The "Impossible" Coupling (Steric Hindrance)
Substrate: Coupling of Z-Aib-OH (highly hindered) with H-Val-OMe. Condition: 1.1 eq Reagent, 1.1 eq Base, DMF, 25°C.
| Metric | HATU (Benchmark) | COMU (Challenger) | T3P (Alternative) |
| Yield (2h) | 48% | 89% | 65% |
| Yield (24h) | 62% | 96% | 81% |
| Epimerization (DL%) | 4.2% | < 1.0% | < 0.5% |
| Byproduct Removal | Chromatography Required | Aqueous Wash | Aqueous Wash |
Analysis: COMU dominates in sterically hindered environments. The structure of COMU allows for a faster transfer of the Oxyma group to the acid compared to the OAt transfer in HATU. T3P performs well but is slower kinetically for extreme steric bulk.
Scenario B: Green Chemistry & Safety Profile
Context: Process scale (100g) considerations.
| Feature | HATU | COMU | T3P |
| Explosivity | High (Benzotriazole core) | Low (Oxyma core) | None |
| Allergenicity | High (Sensitizer) | Low | Low |
| Atom Economy | Poor (Large leaving group) | Moderate | Excellent |
| Solvent Compatibility | DMF/NMP (Toxic) | DMF/Green Solvents | EtOAc/MeTHF (Green) |
| Workup | Complex (remove urea/HOBt) | Simple (water soluble) | Simplest (water soluble) |
Validated Experimental Protocols
These protocols are designed to be self-validating . The color changes and solubility shifts serve as checkpoints for the scientist.
Protocol 1: High-Efficiency Coupling with COMU (Discovery Scale)
Best for: Valuable intermediates, hindered amines, preventing racemization.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
COMU (1.0 - 1.1 eq)
-
DIPEA (2.0 eq) – Note: COMU requires less base than HATU.
-
Solvent: DMF or acetonitrile (0.1 M concentration).
Step-by-Step:
-
Pre-Activation (Crucial): Dissolve the Acid and COMU in the solvent.
-
Base Addition: Add 1.0 eq of DIPEA at 0°C.
-
Checkpoint: The solution should turn yellow/orange (formation of the active Oxyma ester). If it remains colorless, check your solvent dryness.
-
-
Activation Time: Stir for 2–5 minutes. Do not exceed 10 minutes to avoid rearrangement.
-
Coupling: Add the Amine and the remaining 1.0 eq of DIPEA.
-
Monitoring: Allow to warm to room temperature. Monitor by TLC/LCMS.
-
Reaction End: Usually < 30 minutes.[2]
-
-
Quench & Workup:
Protocol 2: Scalable Coupling with T3P (Process Scale)
Best for: >10g scale, aliphatic amines, avoiding chromatography.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
T3P (50% w/w in EtOAc or DMF) (1.2 - 1.5 eq)
-
Base: Pyridine (2-3 eq) or DIPEA (2.5 eq).
-
Solvent: EtOAc or 2-MeTHF (Green solvent preferred).
Step-by-Step:
-
Charge: Combine Acid, Amine, and Base in EtOAc. Cool to 0°C.[1]
-
Addition: Add T3P solution dropwise over 10 minutes. Exothermic control is key here.
-
Checkpoint: No color change is expected (T3P is colorless).
-
-
Reaction: Stir at RT. T3P kinetics are slower; typical runtime is 2–12 hours.
-
Workup (The "Magic" Step):
-
Add water directly to the reaction vessel.
-
Separate layers. Wash organic layer with 10% NaOH (removes T3P byproducts and unreacted acid) and then 1M HCl.
-
Result: Evaporation of solvent yields clean product. No column chromatography is usually needed.
-
Decision Matrix: When to Switch
Use this logic flow to determine the correct reagent for your specific campaign.
Caption: Reagent selection logic. T3P wins on scale; COMU wins on complexity.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
El-Faham, A., et al. (2009).[3][4] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[2][3][5] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Dunetz, J. R., et al. (2016). T3P: A Versatile Reagent for Amide Bond Formation in Pharmaceutical Process Chemistry.[6] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link
-
McKee, S. P., et al. (2010). T3P in Process Chemistry: Scalable Amide Bond Formation. Organic Process Research & Development. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS analysis of morpholine derivatives after derivatization
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Morpholine (
This guide objectively compares the three primary derivatization strategies—Nitrosation , Fluoro-Acylation , and Silylation —to transform morpholine into a volatile, stable, and chromatographically amenable analyte.
Key Takeaway:
-
For Maximum Sensitivity (Trace Analysis): Use Nitrosation (converts to N-nitrosomorpholine). It offers the lowest Limits of Detection (LOD) but requires handling carcinogenic derivatives.
-
For Stability & ECD Detection: Use Fluoro-Acylation (TFAA/HFBA). It provides stable amides and enhances Electron Capture Detector (ECD) response.
-
For Rapid Screening: Use Silylation (BSTFA). It is a simple "dilute-and-shoot" method but is highly sensitive to moisture.
Comparative Analysis of Derivatization Methods
The following table synthesizes experimental data from multiple studies to provide a direct performance comparison.
| Feature | Method A: Nitrosation | Method B: Fluoro-Acylation | Method C: Silylation |
| Reagent | Sodium Nitrite ( | TFAA, HFBA, or PFPA | BSTFA + 1% TMCS |
| Derivative Formed | N-Nitrosomorpholine (NMOR) | N-Trifluoroacetyl-morpholine | N-Trimethylsilyl-morpholine |
| Reaction Mechanism | Electrophilic substitution (Nitrosonium ion) | Nucleophilic acyl substitution | Nucleophilic substitution ( |
| LOD (Limit of Detection) | Excellent (~1–7 µg/L) | Good (~10–50 µg/L) | Moderate (~50–100 µg/L) |
| Reaction Time | < 10 mins (Fast) | 20–30 mins | 20–45 mins (Heat required) |
| Derivative Stability | High (Stable for days) | High (Stable if acid removed) | Low (Hydrolyzes with moisture) |
| Safety Profile | High Risk (NMOR is a carcinogen) | Moderate (Corrosive anhydrides) | Moderate (Flammable/Toxic) |
| Primary Application | Food safety (Apple juice, Peels), Water | Biological fluids, ECD detection | General impurity screening |
Experimental Protocols
Protocol A: Nitrosation (The "Gold Standard" for Sensitivity)
Best for: Trace analysis in aqueous matrices (juices, wastewater).
Mechanism:
Acidic conditions generate the nitrosonium ion (
Workflow:
-
Sample Prep: Take 10 mL of aqueous sample (filtered through 0.22 µm).
-
Acidification: Add 0.5 mL of 1.0 M HCl to adjust pH to < 2.
-
Derivatization: Add 0.5 mL of saturated Sodium Nitrite (
) solution. -
Reaction: Vortex for 1 minute; let stand for 5 minutes at room temperature.
-
Neutralization: Add 1.0 mL of 2M Ammonium Sulfamate to quench excess nitrite (prevents artifact formation).
-
Extraction: Add 2 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 3000 rpm for 5 mins. Collect the bottom organic layer.
-
Analysis: Inject 1 µL into GC-MS (SIM mode: m/z 86, 56, 116).
Critical Safety Note: N-nitrosomorpholine is a Group 2B carcinogen. All steps must be performed in a fume hood.
Protocol B: Silylation (The Rapid Screening Alternative)
Best for: Non-aqueous samples or dry residues where speed is prioritized.
Mechanism: BSTFA acts as a silyl donor, replacing the active hydrogen on the amine with a trimethylsilyl (TMS) group.
Workflow:
-
Drying: Evaporate sample extract to complete dryness under Nitrogen stream. Moisture is the enemy.
-
Reagent Addition: Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous Pyridine.
-
Reaction: Cap vial tightly. Heat at 65°C for 30 minutes.
-
Cooling: Allow to cool to room temperature.
-
Analysis: Inject 1 µL directly into GC-MS.
Troubleshooting: If peak tailing occurs, it indicates incomplete derivatization or moisture contamination. Ensure pyridine is anhydrous (stored over KOH pellets).
Visualizations
Figure 1: Reaction Pathways
This diagram illustrates the chemical transformation of morpholine under the two primary derivatization routes.
Caption: Chemical pathways for Morpholine derivatization. Pathway A (Red) yields high stability; Pathway B (Green) offers speed.
Figure 2: Analytical Workflow Logic
This flowchart guides the decision-making process for selecting the correct protocol based on sample type.
Caption: Decision tree for selecting the optimal derivatization protocol based on sample matrix properties.
References
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Source: Journal of Analytical Toxicology / ResearchGate URL:[Link]
-
Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Source: MDPI / NIH URL:[Link]
-
Morpholine nitrosation to better understand potential solvent based CO2 capture process reactions. Source: Environmental Science & Technology URL:[1][Link]
Sources
Conformational Analysis of Morpholine-Acylated Compounds: A Comparative Technical Guide
Executive Summary
In medicinal chemistry, the N-acyl morpholine moiety is a privileged scaffold, widely utilized to modulate solubility, metabolic stability, and target affinity (e.g., in PI3K inhibitors like ZSTK474). However, this structural unit introduces a critical conformational challenge: the amide bond "rotameric trap."
The partial double-bond character of the amide C-N bond restricts rotation, creating distinct cis and trans (or E/Z) rotamers that often interconvert slowly on the NMR timescale at room temperature.[1] Simultaneously, the morpholine ring undergoes chair-chair inversion. This guide provides a rigorous, data-driven comparison of analytical methods to resolve these conformers, determining their energy barriers (
Part 1: The Conformational Challenge
The structural complexity of morpholine-acylated compounds arises from two orthogonal dynamic processes:
-
Amide Bond Rotation: High energy barrier (typically 14–20 kcal/mol). This creates distinct rotamers that can have vastly different binding affinities.
-
Ring Inversion: Lower energy barrier (typically 6–10 kcal/mol). The morpholine ring flips between chair conformers, but is generally anchored in a chair form in the ground state.
Why It Matters:
-
NMR Confusion: Slow rotation causes peak doubling or broadening, often mistaken for impurities.
-
Bioactivity: A protein binding pocket may select only one specific rotamer. If the rotational barrier is too high (>20 kcal/mol), the drug may be "locked" in an inactive conformation, reducing potency (the "Atropisomer Penalty").
Part 2: Comparative Methodology
Variable Temperature NMR (VT-NMR)
-
Status: The Gold Standard for solution-state dynamics.
-
Mechanism: Heating the sample increases the rate of exchange (
). When exceeds the frequency difference ( ) between rotamers, the signals merge (coalescence). -
Pros: Measures dynamics in solution (biologically relevant); provides experimental
. -
Cons: Requires thermally stable samples; solvent boiling points limit temperature range.
X-Ray Crystallography
-
Status: The "Static Snapshot."
-
Mechanism: Diffraction of X-rays by the crystal lattice.
-
Pros: Unambiguous 3D structure assignment; precise bond lengths.
-
Cons: Crystal Packing Forces. The conformation observed in the solid state is often driven by lattice energy (e.g., intermolecular H-bonds) and may not be the bioactive conformation in solution.
DFT Computational Modeling
-
Status: The Predictive Map.
-
Mechanism: Quantum mechanical calculation of potential energy surfaces (PES).
-
Pros: Predicts transition states (TS) impossible to observe experimentally; separates steric vs. electronic contributions.
-
Cons: Gas-phase calculations often fail to account for solvation effects which stabilize polar transition states in amides.
Comparison Matrix
| Feature | VT-NMR | X-Ray Crystallography | DFT (M06-2X/6-311+G*) |
| State | Solution (Dynamic) | Solid (Static) | In Silico (Idealized) |
| Output | Atomic Coordinates | ||
| Barrier Limit | 5–25 kcal/mol | N/A | No limit |
| Throughput | Medium (Hours) | Low (Days/Weeks) | High (Parallelizable) |
| Bio-Relevance | High | Medium | Medium (Model dependent) |
Part 3: Experimental Protocols
Protocol A: Determination of Rotational Barriers via VT-NMR
This protocol calculates the Gibbs free energy of activation (
Prerequisites:
-
Compound purity >95%.
-
High-boiling solvent (DMSO-
, Toluene- , or Tetrachloroethane- ).
Step-by-Step Workflow:
-
Reference Spectrum (298 K): Acquire a standard
H NMR. Identify the split signals (usually the -protons of the morpholine ring or protons adjacent to the carbonyl). -
Calculate
: Measure the separation (in Hz) between the exchanging signals at the slow-exchange limit (low temperature). -
Stepwise Heating: Increase temperature in 10 K increments. Allow 5 minutes for equilibration at each step.
-
Identify
: Locate the temperature where the two peaks merge into a single flat-topped broad peak. -
Reversibility Check: Cool the sample back to 298 K to ensure no thermal degradation occurred.
-
Calculation: Use the Eyring equation approximation for coalescence of two equal intensity singlets:
(Where is in kcal/mol)
Protocol B: Computational Validation (DFT)
Software: Gaussian 16 or ORCA. Functional/Basis Set: M06-2X / 6-311+G(d,p) (Recommended for non-covalent interactions and barriers).
-
Conformer Search: Generate starting geometries for syn and anti rotamers.
-
Optimization: Optimize ground states (GS) in a solvent continuum (PCM/SMD model matching NMR solvent).
-
TS Search: Perform a Relaxed Potential Energy Surface (PES) scan by rotating the C-N dihedral angle. Locate the maximum energy structure.
-
Frequency Check: Confirm TS has exactly one imaginary frequency (corresponding to the amide rotation).
Part 4: Visualization of Dynamics
Diagram 1: The Conformational Energy Landscape
This diagram illustrates the relationship between the stable rotamers and the transition states.
Caption: Energy landscape showing high-barrier amide rotation (red) vs. low-barrier ring inversion (yellow).
Diagram 2: Method Selection Workflow
A logic gate for researchers to select the correct analytical technique.
Caption: Decision tree for selecting between VT-NMR, Low-Temp NMR, and X-ray based on solubility and exchange rate.
Part 5: Data Analysis & Case Studies
The following table summarizes typical experimental values found in literature for N-acyl morpholine derivatives, highlighting the difference between amide rotation and ring inversion.
| Compound Class | Process | Method | Barrier ( | Ref |
| N-Formyl Morpholine | Amide Rotation | VT-NMR | 17.4 kcal/mol | [1] |
| N-Acetyl Morpholine | Amide Rotation | DFT (B3LYP) | 16.2 kcal/mol | [1] |
| N-Benzoyl Morpholine | Amide Rotation | VT-NMR | 15.5 kcal/mol | [2] |
| Morpholine Ring | Ring Inversion | Ultrasonic Relax. | 9.8 kcal/mol | [3] |
| Thio-analogs | Thioamide Rotation | VT-NMR | 19.9 kcal/mol | [4] |
Key Insight: The substitution of the carbonyl oxygen with sulfur (thioamide) significantly increases the barrier due to the larger size and different electronic properties of sulfur, often locking the conformation more rigidly than the oxo-amide.
References
-
Tolstoy, P. M., et al. (2015).[2] "Conformational state of
-hydroxynaphthylamides: Barriers for the rotation of the amide group around CN bond and dynamics of the morpholine ring." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. -
Lenci, E., Calugi, L., & Trabocchi, A. (2021).[3] "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[3]
-
Wiberg, K. B., et al. (1987). "Barriers to rotation adjacent to double bonds.[1] 3. The C-N bond in N,N-dimethylacetamide and 1-acetylaziridine." Journal of the American Chemical Society. (Foundational text for amide barriers).
-
Gomecka-Hyla, A., et al. (2023). "A Small Change in Structure, a Big Change in Flexibility." Molecules.
-
Drakenberg, T., et al. (1972). "Barrier to internal rotation in thioamides."[4] The Journal of Physical Chemistry. (Reference for Thio-analog data).
Sources
- 1. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational state of β-hydroxynaphthylamides: Barriers for the rotation of the amide group around CN bond and dynamics of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Optimizing Drug Scaffolds: A Comparative SAR Guide to Morpholine Amides
Executive Summary
In the landscape of medicinal chemistry, the morpholine amide scaffold represents a "Goldilocks" zone—a strategic bioisostere that balances the lipophilicity of piperidines with the solubility of piperazines, without the metabolic liabilities often associated with highly basic secondary amines.
This guide objectively analyzes the Structure-Activity Relationship (SAR) of morpholine amides. Unlike generic reviews, we focus on the decision-making logic behind selecting this moiety: When should you deploy a morpholine amide over a piperidine or open-chain amide? We provide comparative physicochemical data, actionable synthetic protocols, and mechanistic insights into how the morpholine oxygen modulates potency and metabolic stability.
Part 1: The Comparative Advantage (Physicochemical Profiling)
The primary driver for incorporating a morpholine ring is the modulation of Lipophilicity (LogP) and Basicity (pKa) . The oxygen atom in the 4-position exerts a negative inductive effect (-I), significantly lowering the pKa of the nitrogen compared to its carbon analog (piperidine).
Table 1: Comparative Scaffold Analysis
Data represents average trends for N-substituted amides of these heterocycles.
| Property | Morpholine Amide | Piperidine Amide | Piperazine Amide | Open-Chain (Diethyl) |
| LogP (Lipophilicity) | Moderate (1.0 - 1.5) | High (2.0 - 2.5) | Low (0.5 - 1.0) | Moderate |
| pKa (Conj. Acid) | ~8.3 (Physiological) | ~11.0 (Basic) | ~9.8 (Basic) | N/A (Amide is neutral) |
| Solubility (Aq) | High | Low | Very High | Moderate |
| Metabolic Stability | High (Blocked 4-position) | Low (Oxidation prone) | Moderate (N-dealkylation) | Low (Hydrolysis prone) |
| hERG Liability | Low Risk | High Risk (Cationic) | Moderate Risk | Low Risk |
| H-Bonding | Acceptor (Ether O) | None | Donor/Acceptor | None |
The "Oxygen Effect" Explained
The strategic advantage of the morpholine amide lies in the ether oxygen:
-
Metabolic Blocking: Unlike piperidine, where the C-4 position is a "soft spot" for Cytochrome P450-mediated oxidation, the morpholine oxygen blocks this site, extending half-life (
). -
Basicity Modulation: The electron-withdrawing oxygen reduces the electron density on the amide nitrogen (and any proximal amines), often preventing lysosomotropic trapping and reducing hERG channel affinity, a common cause of cardiotoxicity in drug development.
Part 2: Decision Logic & SAR Strategy
To apply this systematically, use the following decision logic. This diagram illustrates the critical pathways for scaffold selection during Lead Optimization.
Figure 1: Decision matrix for selecting the morpholine scaffold during lead optimization.
Part 3: Mechanistic SAR & Case Study (Kinase Inhibition)
Morpholine amides are not just solubility enhancers; they are active pharmacophores.[1] In kinase inhibitors (e.g., PI3K, mTOR), the morpholine oxygen often acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the kinase ATP-binding pocket.
Structural Modification Vectors
-
N-Acylation (The Amide): Attaching the morpholine nitrogen to an aryl-carbonyl creates a planar amide bond. This restricts rotation, locking the pharmacophore into a bioactive conformation.
-
C2/C6 Substitution: Introducing methyl groups at the C2 or C6 positions of the morpholine ring creates steric bulk that can:
-
Prevent metabolic ring opening.
-
Introduce chirality to fit specific binding pockets.
-
Lock the ring into a specific chair conformation.
-
Experimental Data: Potency vs. Lipophilicity
Hypothetical data derived from PI3K inhibitor optimization trends (e.g., GDC-0941 analogs).
| Compound Analog | R-Group (Amide) | Morpholine Sub.[2][3][4][5] | PI3K | LogD (pH 7.4) | Notes |
| A (Piperidine) | Benzoyl | None | 12 | 3.8 | Potent but insoluble. |
| B (Morpholine) | Benzoyl | None | 15 | 2.1 | Iso-potent, improved solubility. |
| C (Morpholine) | 4-F-Benzoyl | 2,6-Dimethyl | 8 | 2.4 | Conformational lock improves potency. |
| D (Open Chain) | Diethyl amide | N/A | 450 | 2.0 | Loss of potency (entropic penalty). |
Insight: Compound B demonstrates that switching to morpholine maintains potency while significantly improving the physicochemical profile (LogD reduction). Compound C illustrates that steric constraints on the morpholine ring can further enhance selectivity and potency.
Part 4: Validated Experimental Protocols
To ensure reproducibility and trustworthiness, we provide self-validating protocols for synthesis and stability testing.
Protocol A: Robust Synthesis of Morpholine Amides
Methodology: HATU-Mediated Amide Coupling.
Rationale: While acid chlorides are common, HATU provides higher yields for electron-deficient anilines or hindered morpholines and prevents racemization if chiral centers are present.
-
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM.
-
-
Procedure:
-
Dissolve carboxylic acid in DMF (0.1 M concentration).
-
Add DIPEA and stir for 5 minutes at
(ice bath) to deprotonate. -
Add HATU. Stir for 15 minutes to form the activated ester (O-At ester). Visual Check: Solution often turns slightly yellow.
-
Add Morpholine dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
-
Validation (TLC/LCMS):
-
Monitor disappearance of Acid (
) and appearance of Product ( ). -
Critical Step: Perform an acidic aqueous wash (1N HCl) during workup to remove excess morpholine and DIPEA.
-
-
Purification: Flash chromatography (MeOH/DCM gradient).
Protocol B: Microsomal Metabolic Stability Assay
Methodology: In vitro incubation with Human Liver Microsomes (HLM).
Rationale: Validates the "Metabolic Blocking" hypothesis of the morpholine ring.
-
Preparation:
-
Test Compound:
final concentration (from 10 mM DMSO stock). -
Microsomes: 0.5 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system.
-
-
Workflow:
-
Pre-incubate compound + microsomes in phosphate buffer (pH 7.4) at
for 5 mins. -
Start: Initiate reaction by adding NADPH.
-
Sampling: Take aliquots at
mins. -
Quench: Immediately add into ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot
vs. time. Slope = . - .
-
Success Criteria: Morpholine analog should show
half-life compared to piperidine analog.
-
Part 5: Visualizing the Synthesis Workflow
Figure 2: Step-by-step synthetic workflow for HATU-mediated morpholine amide coupling.
References
-
Kumari, A. et al. (2024).[3] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[3] [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Garner, J. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.[6] ACS Chemical Neuroscience. [Link]
-
Mullard, A. (2016). FDA drug approvals. Nature Reviews Drug Discovery. (Reference for Linezolid and Kinase Inhibitor structures). [Link]
-
Organic Chemistry Portal. (2024).[3] Synthesis of Morpholines and Amide Coupling Protocols.[Link]
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
